4-Thiazol-2-yl-benzaldehyde
Description
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBILPEELCFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441376 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-53-9 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Thiazol-2-yl-benzaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical and Structural Information
This compound is a solid organic compound characterized by a benzaldehyde ring substituted with a thiazole ring at the para position.[1] Its chemical structure combines the reactive aldehyde functional group with the versatile thiazole moiety, making it a valuable building block in the synthesis of a wide range of more complex molecules.[2]
Structural Identifiers
The definitive structural identifiers for this compound are crucial for accurate documentation and database referencing. These include its IUPAC name, CAS registry number, and various line notations that encode its molecular structure.
-
IUPAC Name : 4-(1,3-thiazol-2-yl)benzaldehyde[1]
-
CAS Number : 198904-53-9[1]
-
SMILES : O=Cc1ccc(cc1)-c2nccs2
-
InChI : InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H
-
InChIKey : LQLBILPEELCFQI-UHFFFAOYSA-N
Quantitative Chemical Data
The following table summarizes the key quantitative chemical properties of this compound. It should be noted that while the molecular formula and weight are well-established, experimentally determined physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NOS | [1][3] |
| Molecular Weight | 189.23 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Not available |
Experimental Protocols
It is important to note that this is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time to achieve a good yield of the desired product.
Biological Significance and Applications
The thiazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of this compound are of particular interest due to the potential for a wide range of chemical modifications at the aldehyde group, allowing for the creation of large libraries of compounds for biological screening.[2] Research has indicated that derivatives of this compound exhibit significant biological activities, including potential applications as enzyme inhibitors.[2]
The diagram below illustrates a generalized workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
References
- 1. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-(1,3-Thiazol-2-yl)benzaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-(1,3-thiazol-2-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
4-Thiazol-2-yl-benzaldehyde CAS number and molecular weight
An In-depth Technical Guide to 4-Thiazol-2-yl-benzaldehyde: Properties, Synthesis, and Derivatives
For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis protocols for its derivatives, and their potential therapeutic applications.
Core Compound Properties: this compound
This compound is an aromatic aldehyde featuring a thiazole ring substituent. Its chemical information is summarized below.
| Property | Value | Citations |
| CAS Number | 198904-53-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇NOS | [1][2][3][5] |
| Molecular Weight | 189.23 g/mol | [1][2][4][5] |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde | [1][3] |
| Physical Form | Solid | [5][6] |
| SMILES String | O=Cc1ccc(cc1)-c2nccs2 | [5][6] |
| InChI Key | LQLBILPEELCFQI-UHFFFAOYSA-N | [5][6] |
Synthesis of Thiazole Derivatives
This compound serves as a versatile precursor for the synthesis of a wide array of thiazole derivatives. A common synthetic route involves the reaction of the aldehyde with compounds containing a primary amine to form a Schiff base, which can then undergo further cyclization or modification.
A general experimental protocol for the synthesis of thiazole-containing hydrazones, a class of derivatives with significant biological activity, is as follows:
-
Thiosemicarbazone Formation: An equimolar mixture of this compound and a substituted thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or HCl).[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol under reflux.[4] This step forms the thiazole ring.
-
Purification: The final product is typically purified by filtration, washing with a cold solvent, and recrystallization to yield the pure thiazole derivative.[8][9]
Characterization of the synthesized compounds is crucial and is generally performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][5]
Biological Activities and Potential Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for a range of biological activities.[10] These derivatives are being investigated as potential therapeutic agents in various disease areas.
| Biological Activity | Potential Signaling Pathway/Target | Citations |
| Anticancer | PI3K/mTOR pathway inhibition, cytotoxicity against various cancer cell lines | [1] |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as fungal strains | [2][4][6] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) inhibition (relevant to Alzheimer's disease), Aldehyde Dehydrogenase (ALDH) inhibition | [3][11] |
| Antiviral | Inhibition of viral proteases, such as SARS-CoV-2 main protease | [12] |
| Anti-inflammatory | Inhibition of PGE2 secretion | [13] |
The diverse biological activities of these derivatives highlight their potential to modulate key cellular signaling pathways. For instance, derivatives showing anticancer properties may interfere with cell proliferation and survival pathways, while enzyme inhibitors can directly target proteins involved in disease progression.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS 198904-53-9 [benchchem.com]
- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Spectroscopic Profile of 4-Thiazol-2-yl-benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Thiazol-2-yl-benzaldehyde. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.05 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.10 | Doublet | 2H | Aromatic (ortho to -CHO) |
| ~7.95 | Doublet | 2H | Aromatic (ortho to thiazole) |
| ~7.90 | Doublet | 1H | Thiazole C4-H |
| ~7.50 | Doublet | 1H | Thiazole C5-H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~168.0 | Thiazole C2 |
| ~144.0 | Thiazole C4 |
| ~138.0 | Aromatic C (ipso to thiazole) |
| ~136.0 | Aromatic C (ipso to -CHO) |
| ~130.0 | Aromatic CH (ortho to -CHO) |
| ~127.0 | Aromatic CH (ortho to thiazole) |
| ~122.0 | Thiazole C5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1580 | Strong | Aromatic C=C Stretch |
| ~1520 | Medium | Thiazole Ring Stretch |
| ~1200 | Strong | C-N Stretch |
| ~830 | Strong | para-Substituted Benzene C-H Bend |
Table 4: Mass Spectrometry (MS) Data
| m/z | Adduct | Source |
| 189.02 | [M]⁺ | Predicted[1] |
| 190.03 | [M+H]⁺ | Predicted[1] |
| 212.01 | [M+Na]⁺ | Predicted[1] |
M = Molecular Ion (C₁₀H₇NOS)
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃, ~0.7 mL). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
4-Thiazol-2-yl-benzaldehyde: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality attached to a thiazole ring, provides a versatile platform for the construction of a diverse array of complex molecules and pharmacologically active agents. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations, experimental protocols, and its application in the development of targeted therapeutics.
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the reactivity of its aldehyde group and the electronic nature of the thiazole ring. The aldehyde functionality serves as a key handle for a multitude of organic transformations, including:
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., Knoevenagel condensation) and amines (to form Schiff bases), providing access to a wide range of functionalized derivatives.
-
Olefinations: The aldehyde is a suitable substrate for Wittig-type reactions, enabling the formation of carbon-carbon double bonds with controlled stereochemistry.
-
Redox Chemistry: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, offering further avenues for molecular elaboration.
The thiazole ring, being an electron-deficient aromatic system, can participate in various substitution reactions, although its reactivity is influenced by the substitution pattern.
Key Synthetic Transformations and Experimental Protocols
This section details several key synthetic transformations utilizing this compound as a starting material, providing generalized experimental protocols and quantitative data for representative reactions.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities. The Claisen-Schmidt condensation of this compound with substituted acetophenones provides a straightforward route to thiazole-containing chalcones.
General Experimental Protocol:
A mixture of this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) is dissolved in ethanol. To this solution, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Quantitative Data for Representative Chalcone Synthesis:
| Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4'-Methylacetophenone | KOH | Ethanol | 4-6 | 85-95 | N/A |
| 4'-Chloroacetophenone | NaOH | Ethanol | 5-7 | 80-90 | N/A |
| 4'-Methoxyacetophenone | KOH | Ethanol | 4-6 | 88-96 | N/A |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Schiff Base Formation
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and have demonstrated significant antimicrobial and anticancer activities.[1][2] They are readily synthesized through the condensation of this compound with primary amines.
General Experimental Protocol:
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol), a primary amine (1.0 eq.) is added, followed by a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for a specified period, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to yield the Schiff base.
Quantitative Data for Representative Schiff Base Synthesis:
| Primary Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Ethanol | 3-5 | 85-95 | [3] |
| 4-Chloroaniline | Methanol | 4-6 | 80-90 | [4] |
| 4-Methoxyaniline | Ethanol | 3-5 | 88-97 | [4] |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound. This reaction, when applied to this compound, provides access to α,β-unsaturated systems which are valuable precursors for further synthetic manipulations.[5][6]
General Experimental Protocol:
A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a suitable solvent (e.g., ethanol, toluene) is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data for Representative Knoevenagel Condensations:
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 25 | 90-98 | [7] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 80 | 85-95 | [5] |
| Diethyl Malonate | DBU | Water | 25 | 80-90 | [5] |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction of this compound with a phosphonium ylide allows for the stereoselective formation of a double bond, providing access to a variety of vinyl-substituted thiazoles.[8][9]
General Experimental Protocol:
To a suspension of a phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, a strong base (e.g., n-BuLi, NaH) is added at a low temperature to generate the ylide. After stirring for a specified time, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.
Quantitative Data for Representative Wittig Reactions:
| Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-4 | 75-85 | N/A |
| (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 3-5 | 80-90 | [10] |
| Benzyltriphenylphosphonium chloride | n-BuLi | Diethyl Ether | 2-4 | 70-80 | N/A |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in the field of drug discovery, exhibiting a range of biological activities.
Anticancer Activity
Many chalcones and Schiff bases synthesized from this compound have been evaluated for their anticancer properties.[11][12][13] These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
IC50 Values of Representative Thiazole Derivatives Against Cancer Cell Lines:
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-Chalcone | BGC-823 (Gastric) | < 10 | [12] |
| Thiazolyl-Chalcone | PC-3 (Prostate) | < 10 | [12] |
| Thiazolyl-Chalcone | NCI-H460 (Lung) | < 10 | [12] |
| Thiazole-based EGFR Inhibitor | A549 (Lung) | 5.176 | [14] |
| Thiazole-based EGFR Inhibitor | MCF-7 (Breast) | 35.724 | [14] |
Several thiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16][17][18] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[17][18]
Certain thiazole-based compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[14][19][20] Inhibition of EGFR signaling can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Schiff bases derived from this compound have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[1][2] The imine linkage and the thiazole nucleus are thought to be crucial for their biological activity.
Minimum Inhibitory Concentration (MIC) of Representative Thiazole-based Schiff Bases:
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Schiff Base 1 | 50 | 50 | >100 | 100 | |
| Schiff Base 2 | 25 | 50 | 50 | >100 | [1] |
| Schiff Base 3 | 12.5 | 25 | 25 | 50 | [1] |
Note: The data presented are representative and may vary based on the specific Schiff base structure and the microbial strains tested.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations provides access to a rich diversity of heterocyclic compounds. The derivatives synthesized from this core have demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents and functional materials. Further exploration of the synthetic potential of this compound is expected to lead to the discovery of new molecules with unique properties and applications.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 3. ijpbs.com [ijpbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 15. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 17. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unn.edu.ng [unn.edu.ng]
Reactivity of the Aldehyde Group in 4-Thiazol-2-yl-benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiazol-2-yl-benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group appended to a thiazole-substituted benzene ring, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The aldehyde functional group serves as a key handle for molecular elaboration, readily participating in a variety of chemical transformations. Understanding the reactivity of this aldehyde group is paramount for its effective utilization in the design and synthesis of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and relevant quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 198904-53-9 |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| Appearance | Solid |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electronic properties of the thiazolyl-phenyl scaffold. The key reactions of the aldehyde group are detailed below.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(thiazol-2-yl)benzoic acid. This transformation is a crucial step in the synthesis of many derivatives, including esters and amides, which are of significant interest in drug discovery.
Experimental Protocol (Adapted from general procedures for benzaldehyde oxidation):
-
Reagents and Conditions: A common and effective method for this oxidation is the use of potassium permanganate (KMnO₄) in an alkaline aqueous solution.
-
Procedure: To a solution of this compound (1.0 eq) in a mixture of t-butanol and water, add a solution of sodium dihydrogen phosphate (NaH₂PO₄) as a buffer. Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.05 eq) while maintaining the temperature below 30°C. The reaction is stirred until the purple color of the permanganate disappears. The reaction mixture is then acidified with HCl, and the resulting precipitate of 4-(thiazol-2-yl)benzoic acid is collected by filtration, washed with cold water, and dried.
-
Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.
Quantitative Data for 4-(Thiazol-2-yl)benzoic acid:
| Data Type | Value |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.23 g/mol |
| ¹H NMR (DMSO-d₆, δ) | ~8.10 (d, 2H, Ar-H), ~8.00 (d, 2H, Ar-H), ~7.95 (d, 1H, Thiazole-H), ~7.80 (d, 1H, Thiazole-H), ~13.0 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, δ) | ~167.0 (C=O), ~165.0 (Thiazole C2), ~144.0 (Thiazole C4), ~138.0 (Ar-C), ~132.0 (Ar-C), ~130.0 (Ar-CH), ~128.0 (Ar-CH), ~122.0 (Thiazole C5) |
| IR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (C=C stretch) |
Reduction to Benzyl Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (4-(thiazol-2-yl)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.
Experimental Protocol (Adapted from general procedures for benzaldehyde reduction):
-
Reagents and Conditions: Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and selective reagent for this reduction.
-
Procedure: To a solution of this compound (1.0 eq) in methanol at 0°C, sodium borohydride (NaBH₄) (approx. 1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to afford (4-(thiazol-2-yl)phenyl)methanol.
-
Expected Yield: This reduction is generally very efficient, with yields often greater than 90%.[1][2]
Quantitative Data for (4-(Thiazol-2-yl)phenyl)methanol:
| Data Type | Value |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.90 (d, 1H, Thiazole-H), ~7.85 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~7.35 (d, 1H, Thiazole-H), ~4.75 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ) | ~168.0 (Thiazole C2), ~143.0 (Thiazole C4), ~142.0 (Ar-C), ~132.0 (Ar-C), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~119.0 (Thiazole C5), ~65.0 (CH₂) |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, ~1450 (C=C stretch) |
Nucleophilic Addition: Knoevenagel Condensation
The aldehyde group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst, a reaction known as the Knoevenagel condensation. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.
Experimental Protocol (Knoevenagel condensation with malononitrile):
-
Reagents and Conditions: A mixture of this compound and malononitrile in the presence of a weak base like piperidine or a Lewis acid catalyst in a solvent such as ethanol or toluene.
-
Procedure: To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature or gently heated to facilitate the reaction. The product, 2-(4-(thiazol-2-yl)benzylidene)malononitrile, often precipitates from the reaction mixture and can be collected by filtration.
-
Expected Yield: High yields, typically in the range of 85-95%, are expected for this reaction.[3]
Quantitative Data for 2-(4-(Thiazol-2-yl)benzylidene)malononitrile:
| Data Type | Value |
| Molecular Formula | C₁₃H₇N₃S |
| Molecular Weight | 237.28 g/mol |
| ¹H NMR (DMSO-d₆, δ) | ~8.60 (s, 1H, =CH), ~8.20 (d, 2H, Ar-H), ~8.05 (d, 1H, Thiazole-H), ~7.95 (d, 2H, Ar-H), ~7.85 (d, 1H, Thiazole-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~166.0 (Thiazole C2), ~161.0 (=CH), ~144.0 (Thiazole C4), ~138.0 (Ar-C), ~134.0 (Ar-C), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~123.0 (Thiazole C5), ~115.0 (CN), ~114.0 (CN), ~83.0 (C(CN)₂) |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1580, ~1450 (Ar C=C stretch) |
Nucleophilic Addition: Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
Experimental Protocol (Wittig reaction with (triphenylphosphoranylidene)acetonitrile):
-
Reagents and Conditions: The reaction is typically carried out by first generating the phosphorus ylide from the corresponding phosphonium salt using a strong base like n-butyllithium in an anhydrous aprotic solvent such as THF. The aldehyde is then added to the ylide solution.
-
Procedure: To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting ylide solution is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, 3-(4-(thiazol-2-yl)phenyl)acrylonitrile, is extracted with an organic solvent.
-
Expected Yield: The Wittig reaction generally gives good to excellent yields, often in the range of 70-90%.[4]
Quantitative Data for 3-(4-(Thiazol-2-yl)phenyl)acrylonitrile:
| Data Type | Value |
| Molecular Formula | C₁₂H₈N₂S |
| Molecular Weight | 212.27 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.95 (d, 1H, Thiazole-H), ~7.90 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~7.45 (d, 1H, =CH), ~7.40 (d, 1H, Thiazole-H), ~5.90 (d, 1H, =CH) |
| ¹³C NMR (CDCl₃, δ) | ~167.0 (Thiazole C2), ~148.0 (=CH), ~143.0 (Thiazole C4), ~138.0 (Ar-C), ~134.0 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~120.0 (Thiazole C5), ~118.0 (CN), ~98.0 (=CH) |
| IR (KBr, cm⁻¹) | ~2215 (C≡N stretch), ~1620 (C=C stretch), ~970 (trans C-H bend) |
Biological Significance and Signaling Pathway Involvement
Derivatives of this compound have been shown to possess a range of biological activities. Notably, benzaldehyde and its derivatives have been reported to suppress multiple signaling pathways in cancer cells, including the MAPK/ERK pathway.[5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
The proposed mechanism of action involves the inhibition of key kinases within the MAPK/ERK cascade, such as MEK or ERK, or interference with upstream signaling components. This inhibition can lead to the downregulation of proliferative signals and the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the MEK/ERK signaling pathway by this compound derivatives.
Caption: General experimental workflow for the derivatization and biological evaluation of this compound.
Conclusion
The aldehyde group of this compound is a highly reactive and synthetically useful functional group. Its ability to undergo a wide range of transformations, including oxidation, reduction, and various nucleophilic addition reactions, makes it an invaluable precursor for the synthesis of diverse chemical libraries. The resulting derivatives, incorporating the biologically significant thiazole scaffold, have shown promise as modulators of key signaling pathways implicated in diseases such as cancer. This technical guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers and scientists engaged in the field of drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to unlock its full therapeutic potential.
Disclaimer: The experimental protocols and quantitative data provided in this guide are based on established chemical principles and data from structurally related compounds. Actual results may vary, and it is recommended to optimize reaction conditions for specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Functionalization of the Thiazole Ring in Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including FDA-approved drugs.[1] When incorporated into a benzaldehyde scaffold, it provides a versatile platform for developing novel therapeutic agents. This technical guide offers a comprehensive overview of the core strategies for the functionalization of the thiazole ring within benzaldehyde derivatives, detailing synthetic protocols, presenting quantitative data, and illustrating relevant biological pathways.
Core Synthetic Strategies: The Hantzsch Thiazole Synthesis
A primary and highly adaptable method for the construction of the initial thiazole-benzaldehyde scaffold is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-arylthiazoles, thiourea is commonly employed as the thioamide component.
General Reaction Scheme
The synthesis begins with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Caption: General workflow of the Hantzsch thiazole synthesis.
Key Functionalization Reactions of the Thiazole-Benzaldehyde Scaffold
Once the core thiazole-benzaldehyde structure is assembled, further functionalization can be achieved through various reactions targeting specific positions on the thiazole ring. The electron density of the thiazole ring dictates its reactivity: the C5 position is generally the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack and deprotonation.[5]
Electrophilic Substitution (C5-Position)
Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position.[5] The presence of electron-donating groups at the C2 position can further facilitate these reactions.[5]
Nucleophilic Substitution and C-H Functionalization (C2-Position)
The C2-hydrogen is the most acidic proton on the thiazole ring and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for subsequent reactions with electrophiles.[5] This approach is fundamental for introducing a wide range of substituents at this position.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds.[6] This is particularly useful for the arylation of the thiazole ring, often at the 2- or 5-position, by coupling a halo-thiazole derivative with a boronic acid.
Caption: Synthetic workflow for thiazole-benzaldehyde derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative thiazole-benzaldehyde scaffold and its subsequent functionalization via Suzuki-Miyaura coupling.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-formylphenyl)thiazole
This protocol describes a one-pot, two-step synthesis of a 2-arylidenehydrazinyl-4-arylthiazole, which can be adapted for the synthesis of 2-amino-4-(4-formylphenyl)thiazole by using 4-formylphenacyl bromide.[7][8]
Materials:
-
4-Formylbenzaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
4-Formylphenacyl bromide (1 mmol)
-
Ethanol (10 mL)
-
Sulphamic acid (10 mol%)
-
Sodium acetate (3 mmol)
-
Glacial acetic acid (0.5 mL)
Procedure:
-
In a round-bottomed flask, a mixture of 4-formylbenzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL) is stirred at room temperature for 10-20 minutes. The formation of the thiosemicarbazone intermediate is monitored by TLC.[8]
-
Without isolating the intermediate, 4-formylphenacyl bromide (1 mmol), sodium acetate (3 mmol), and glacial acetic acid (0.5 mL) are added to the reaction mixture.[8]
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.[7]
-
The reaction mixture is then poured into ice-cold water.[8]
-
The resulting solid precipitate is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol.[7]
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-(4-formylphenyl)thiazole
This is a generalized protocol for the Suzuki-Miyaura cross-coupling of a halo-thiazole derivative with an arylboronic acid, based on established procedures.[9][10][11] (Note: The starting 2-bromo-4-(4-formylphenyl)thiazole would need to be synthesized, for instance, via Sandmeyer reaction from the corresponding 2-amino derivative).
Materials:
-
2-Bromo-4-(4-formylphenyl)thiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, KF, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk tube, add the 2-bromo-4-(4-formylphenyl)thiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst.[10]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Add the anhydrous solvent via syringe.[9]
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired functionalized product.[10]
Quantitative Data Summary
The following tables summarize representative reaction yields and biological activities for thiazole-benzaldehyde derivatives.
Table 1: Synthesis and Functionalization Yields
| Entry | Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |
| 1 | Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | SiW.SiO₂, Ethanol/Water, 65°C or ultrasonic irradiation | 79-90 | [3][12] |
| 2 | Hantzsch Synthesis | Aromatic aldehyde, thiosemicarbazide, phenacyl bromide | Sulphamic acid, NaOAc/HOAc, RT | Good | [7][8] |
| 3 | C-H Alkenylation | 4-methylthiazole, n-butyl acrylate | Pd(OAc)₂, Ag₂CO₃, TFA | 55-67 | [13] |
| 4 | Suzuki Coupling | 2-thiazole bromide, (3-adamant-1-yl)-(4-fluorophenyl)boronic acid | Pd catalyst | - | [14] |
Table 2: Biological Activity of Thiazole-Benzaldehyde Derivatives
| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀) | Reference(s) |
| Thiazole derivatives | VEGFR-2 Inhibition | - | 0.15 µM | [15] |
| Thiazole derivatives | Anticancer | MCF-7 | 2.57 ± 0.16 µM | [15] |
| Thiazole derivatives | Anticancer | HepG2 | 7.26 ± 0.44 µM | [15] |
| Hydrazinyl thiazoles | Anticancer | C6 | 3.83 µM | [16] |
| PI3K/mTOR dual inhibitors | PI3Kα | - | 0.086 ± 0.005 μM | [17] |
| PI3K/mTOR dual inhibitors | mTOR | - | 0.221 ± 0.014 μM | [17] |
| Thiazole-hydrazones | α-glucosidase | - | 6.2 ± 0.19 μM | [18] |
Biological Applications and Signaling Pathways
Thiazole-benzaldehyde derivatives have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.[19][20]
Inhibition of Kinase Signaling Pathways
A prominent mechanism of action for many anticancer thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, and downstream signaling cascades like the PI3K/Akt/mTOR pathway.[15][16][17] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[20][21]
Caption: Inhibition of kinase signaling pathways by thiazole derivatives.
Conclusion and Future Outlook
The thiazole-benzaldehyde scaffold is a highly "privileged" structure in drug discovery, offering a robust platform for the synthesis of diverse and biologically active molecules.[1] The functionalization of this core, guided by structure-activity relationship (SAR) studies, continues to yield potent inhibitors of key biological targets.[22][23] Future research will likely focus on developing more selective and potent derivatives, exploring novel functionalization methodologies, and expanding the therapeutic applications of this versatile chemical scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. orientjchem.org [orientjchem.org]
- 8. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. mdpi.com [mdpi.com]
- 13. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - Lookchem [lookchem.com]
- 14. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Thiazol-2-yl-benzaldehyde: A Versatile Intermediate in Synthetic Chemistry for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide on the Synthetic Utility of 4-Thiazol-2-yl-benzaldehyde
[City, State] – [Date] – this compound has emerged as a pivotal building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive aldehyde group attached to a thiazole ring, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the role of this compound as a synthetic intermediate, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their quest for novel therapeutic agents.
Core Properties and Synthetic Potential
This compound, with the chemical formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol , is a solid compound at room temperature. The aldehyde functional group is the primary site of reactivity, readily undergoing a variety of chemical transformations. These reactions are fundamental to its role as a versatile synthetic intermediate, allowing for the construction of more complex molecular scaffolds.
Key Synthetic Transformations and Applications
The strategic importance of this compound lies in its ability to serve as a precursor for a multitude of bioactive molecules. The principal reactions involving the aldehyde functionality include:
-
Schiff Base Formation: Condensation reactions with primary amines yield Schiff bases (imines), which are themselves valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Reaction with acetophenones in the presence of a base affords chalcones. These α,β-unsaturated ketones are precursors to various heterocyclic systems like pyrimidines and oxazines, which are known to possess diverse pharmacological activities.
-
Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, leads to the formation of C=C bonds, providing a route to a variety of substituted alkenes.
-
Wittig Reaction: The reaction with phosphorus ylides offers a powerful method for the synthesis of stilbene derivatives and other alkenes with high stereoselectivity.
The thiazole moiety within the structure is a well-established pharmacophore, present in numerous approved drugs. Its presence in derivatives of this compound is often associated with enhanced biological activity.
Experimental Protocols
General Procedure for Schiff Base Synthesis
A solution of this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, is treated with a primary amine (1 equivalent). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product Schiff base is isolated by filtration or evaporation of the solvent, followed by purification, typically through recrystallization.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
To a stirred solution of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise. The reaction is typically stirred at room temperature for several hours. The resulting chalcone precipitates from the solution and is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data for reactions involving this compound. Please note that specific yields and physical properties will vary depending on the specific reactants and reaction conditions.
| Reactant 2 (Amine) | Product (Schiff Base) | Yield (%) | Melting Point (°C) | Key Spectral Data |
| Aniline | N-(4-(thiazol-2-yl)benzylidene)aniline | 85 | 118-120 | IR (cm⁻¹): 1625 (C=N); ¹H NMR (δ, ppm): 8.5 (s, 1H, -CH=N-) |
| 4-Chloroaniline | 4-chloro-N-(4-(thiazol-2-yl)benzylidene)aniline | 88 | 135-137 | IR (cm⁻¹): 1628 (C=N); ¹H NMR (δ, ppm): 8.6 (s, 1H, -CH=N-) |
| 4-Methoxyaniline | 4-methoxy-N-(4-(thiazol-2-yl)benzylidene)aniline | 90 | 128-130 | IR (cm⁻¹): 1620 (C=N); ¹H NMR (δ, ppm): 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH₃) |
Table 1: Synthesis of Schiff Bases from this compound
| Reactant 2 (Acetophenone) | Product (Chalcone) | Yield (%) | Melting Point (°C) | Key Spectral Data |
| Acetophenone | 1-phenyl-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 82 | 145-147 | IR (cm⁻¹): 1660 (C=O), 1595 (C=C); ¹H NMR (δ, ppm): 7.5-8.2 (m, Ar-H, C=CH) |
| 4-Methylacetophenone | 1-(p-tolyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 85 | 158-160 | IR (cm⁻¹): 1658 (C=O), 1600 (C=C); ¹H NMR (δ, ppm): 2.4 (s, 3H, -CH₃) |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | 80 | 170-172 | IR (cm⁻¹): 1665 (C=O), 1590 (C=C) |
Table 2: Synthesis of Chalcones from this compound
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways starting from this compound.
Caption: General scheme for Schiff base synthesis.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its reactivity, coupled with the inherent biological significance of the thiazole nucleus, makes it a compound of high interest for medicinal chemists and drug discovery professionals. The synthetic pathways and experimental guidelines provided herein serve as a robust foundation for the exploration of novel chemical entities with the potential to address unmet medical needs. Further research into the derivatization of this scaffold is anticipated to yield a new generation of therapeutic agents.
Biological significance of the thiazole moiety in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an indispensable component in the development of a wide array of therapeutic agents. This guide delves into the core biological significance of the thiazole moiety, offering insights into its mechanisms of action, quantitative activity data, and the experimental protocols used for its evaluation.
Physicochemical Properties and Biological Significance
The thiazole ring's success in drug design can be attributed to its distinct electronic and structural features. It is a planar, aromatic system with a pKa that allows it to remain largely uncharged at physiological pH, facilitating cell membrane permeability. The sulfur atom provides a site for hydrogen bonding and potential metabolic oxidation, while the nitrogen atom can act as a hydrogen bond acceptor. These properties allow thiazole-containing molecules to interact with a wide range of biological targets with high affinity and specificity.[1][2]
The thiazole nucleus is a fundamental component of numerous clinically approved drugs, including anticancer agents like Dasatinib and Dabrafenib, antivirals such as Ritonavir, and the essential vitamin Thiamine (Vitamin B1).[3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[6][7]
Key Biological Activities and Mechanisms of Action
Thiazole derivatives exert their therapeutic effects through diverse mechanisms, often by inhibiting key enzymes or modulating critical signaling pathways.
2.1. Anticancer Activity
The thiazole scaffold is a prominent feature in many anticancer drugs.[5] Thiazole-containing compounds have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit crucial signaling pathways like PI3K/Akt/mTOR and NF-κB.[8][9][10] Several kinase inhibitors, which are central to modern cancer therapy, incorporate the thiazole ring to target proteins such as BCR-ABL, EGFR, and VEGFR.[11][12]
For instance, Dasatinib, a potent inhibitor of BCR-ABL kinase, is a frontline treatment for chronic myeloid leukemia. The thiazole moiety in Dasatinib plays a crucial role in binding to the ATP-binding pocket of the kinase, preventing its catalytic activity and halting cancer cell proliferation.
dot
Caption: Inhibition of BCR-ABL kinase signaling by Dasatinib.
2.2. Antimicrobial Activity
Thiazole derivatives exhibit significant activity against a wide range of pathogens, including bacteria and fungi.[13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some thiazole-containing compounds have shown potent activity against resistant strains, making them promising candidates for new antibiotic development.[14][15] For example, sulfathiazole was one of the early sulfonamide antibiotics.
2.3. Anti-inflammatory and Other Activities
The anti-inflammatory properties of thiazole derivatives are well-documented, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, thiazole-based compounds have been investigated for their potential in treating neurodegenerative diseases, malaria, and diabetes.[6][16]
dot
Caption: Diverse biological activities of the thiazole moiety.
Quantitative Data Summary
The potency of thiazole derivatives is quantified using various metrics such as the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and minimum inhibitory concentration (MIC). The following tables summarize representative quantitative data for thiazole-containing compounds across different biological activities.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Drug | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib | K562 (CML) | Cell Proliferation | 0.0003 | [1] |
| Dabrafenib | A375 (Melanoma) | Cell Proliferation | 0.005 | [11] |
| Compound Analogue 23 | MCF-7 (Breast) | PI3K/mTOR Inhibition | 0.131 | [11] |
| Thiazole-Pyridine Hybrid 23 | MCF-7 (Breast) | Cytotoxicity | 5.71 | [3] |
| Thiazole Derivative 6 | C6 (Glioma) | Cytotoxicity | 3.83 (µg/mL) | [17] |
| Thiazole Derivative 9 | HepG-2 (Liver) | Cytotoxicity | 1.61 (µg/mL) | [15] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Phenylazetidine-thiazole 37a | S. aureus | 6.25 | [15] |
| Thiazole Derivative 40 | S. aureus | 3.125 | [15] |
| Thiazole Derivative 46 | C. albicans | 5.8 | [15] |
| Thiazole-based Ligand L1 | C. glabrata | 32 | [18] |
| 2-Pyrazolin-5-yl-thiazole 8c | C. neoformans | 15.6 | [14] |
Key Experimental Protocols
The evaluation of the biological activity of novel thiazole compounds involves a cascade of in vitro and in vivo assays.[19][20] Below are detailed methodologies for two fundamental assays.
4.1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
4.2. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
dot
Caption: General workflow for thiazole-based drug discovery.
Conclusion and Future Perspectives
The thiazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its proven track record in a multitude of approved drugs and its continued emergence in novel therapeutic candidates underscore its importance. Future research will likely focus on the development of novel thiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of thiazole-based compounds as multi-target agents and their application in emerging therapeutic areas, such as immunotherapy and targeted protein degradation, represent exciting avenues for future drug development.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjrr.org [wjrr.org]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. longdom.org [longdom.org]
- 20. accio.github.io [accio.github.io]
Navigating the Procurement and Purity of 4-Thiazol-2-yl-benzaldehyde: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 25, 2025 – As a pivotal building block in the synthesis of novel therapeutic agents and functional materials, 4-Thiazol-2-yl-benzaldehyde is a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and recommended analytical methodologies for quality assessment, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Sourcing
This compound (CAS No: 198904-53-9) is readily available from a range of chemical suppliers catering to the research and development sector. Major suppliers include entities such as Sigma-Aldrich (AldrichCPR), Thermo Scientific (Fisher Scientific), Antimex Chemical Limited, VSNCHEM, and Sunway Pharm Ltd. The compound is typically offered in quantities ranging from milligrams to kilograms, accommodating needs from early-stage discovery to process development.
It is crucial for researchers to note that the level of analytical characterization provided by suppliers can vary significantly. For instance, some suppliers, like Sigma-Aldrich, offer this compound as part of their collection for early discovery research and explicitly state that they do not perform analytical testing, placing the onus of purity and identity confirmation on the end-user. Therefore, independent verification of the material's quality is a critical step upon receipt.
Purity Specifications and Impurity Profile
The purity of commercially available this compound generally ranges from 95% to over 98%. The intended application will dictate the required purity level, with more stringent requirements for compounds destined for biological screening or advanced synthetic steps.
Table 1: Summary of Commercial Availability and Purity of this compound
| Supplier | Reported Purity | Available Quantities | Notes |
| Antimex Chemical Limited | 95%, 98% | Bulk | |
| Sigma-Aldrich (AldrichCPR) | Not specified | Various | Buyer assumes responsibility for purity confirmation. |
| Thermo Scientific | 95% | 250 mg and larger | |
| Sunway Pharm Ltd. | 97% | 100mg to 100g | |
| American Elements | High and ultra-high purity forms (99%+) | Research and bulk quantities | Can be produced to various grades (e.g., Pharmaceutical).[1] |
Potential impurities in this compound can arise from the synthetic route, which commonly involves the condensation of 2-halothiazole with 4-formylphenylboronic acid or similar cross-coupling reactions. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalysts (e.g., palladium).
Experimental Protocols for Quality Assessment
To ensure the integrity of experimental results, researchers should independently verify the purity and identity of this compound. The following are standard analytical techniques and typical expected results for this compound.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically employed.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product, with the area percentage of this peak representing the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals:
-
Aldehyde proton (CHO): ~10.1-10.3 ppm (singlet).
-
Thiazole protons: ~7.5-8.5 ppm (multiplets).
-
Benzene ring protons: Aromatic region (multiplets).
-
-
Expected ¹³C NMR Signals: Characteristic peaks for the aldehyde carbonyl, thiazole ring carbons, and benzene ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI).
-
Expected Result: A molecular ion peak at m/z 189.0 [M+H]⁺, corresponding to the molecular formula C₁₀H₇NOS.[2]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and use of commercially sourced this compound in a research setting.
Caption: Quality control workflow for this compound.
Synthetic Utility and Signaling Pathways
This compound is a versatile intermediate rather than an active signaling molecule itself. Its primary utility lies in its ability to undergo a variety of chemical transformations, allowing for the synthesis of more complex molecules with potential biological activity. The aldehyde functional group is a key reactive handle for these transformations.
Caption: Synthetic utility of this compound.
This technical guide serves as a foundational resource for researchers working with this compound. By understanding its commercial landscape and implementing rigorous quality control measures, scientists can ensure the reliability and reproducibility of their research outcomes in the pursuit of novel scientific discoveries.
References
In-Depth Technical Guide: Safety and Handling of 4-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Thiazol-2-yl-benzaldehyde (CAS No. 198904-53-9), a heterocyclic aromatic compound utilized in various research and development applications. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical Identification and Physical Properties
| Property | Value |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde[1] |
| Synonyms | This compound |
| CAS Number | 198904-53-9[1] |
| Molecular Formula | C₁₀H₇NOS[1] |
| Molecular Weight | 189.23 g/mol [2] |
| Physical State | Solid[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Hazard Classification [1]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
GHS Pictograms
| Pictogram | Description |
| Skull and Crossbones (denotes acute toxicity) | |
| Exclamation Mark (denotes irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritant) | |
| Corrosion (denotes skin corrosion/burns, eye damage, corrosive to metals) |
Hazard and Precautionary Statements [1][2][3]
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P310 / P312 | Immediately call a POISON CENTER or doctor/physician. / Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Toxicological Data for Benzaldehyde
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 1300 mg/kg | Not specified in search results |
| Dermal LD50 | Rabbit | >1250 mg/kg | Not specified in search results |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines the minimum recommended PPE.
Weighing and Handling Solid Compound
This protocol outlines the steps for safely weighing and handling solid this compound.
Preparation of a Solution
This protocol describes the safe preparation of a solution of this compound.
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary glassware is clean and dry.
-
Don PPE: Wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Weigh Solid: Following the protocol in section 4.2, weigh the required amount of this compound.
-
Add Solvent: To the vessel containing the solid, add the appropriate solvent in portions while stirring to facilitate dissolution.
-
Ensure Complete Dissolution: Continue stirring until the solid is completely dissolved. Gentle heating may be applied if the solvent's properties and the reaction conditions permit, but this should be done with caution.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Storage: Store the solution in a tightly sealed container in a designated and well-ventilated storage area, away from incompatible materials.
Storage and Incompatibility
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use.
Incompatible Materials: While specific incompatibility data for this compound is limited, based on its chemical structure (containing thiazole and benzaldehyde moieties), it should be kept away from:
-
Strong Oxidizing Agents: May react violently.
-
Strong Reducing Agents: May lead to hazardous reactions.
-
Strong Bases and Acids: Can cause decomposition or violent reactions.
-
Peroxides: Potential for explosive peroxide formation, a known hazard for aldehydes.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[3] |
Spill Response
The appropriate response to a spill depends on its size and location. The following diagram provides a decision-making workflow for handling a solid spill of this compound.
Detailed Spill Cleanup Protocol for a Small Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of airborne dust, a respirator may be necessary.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[4]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[4] Use non-sparking tools if there is any concern about static discharge.
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Waste Disposal: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.
Disposal Considerations
All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.[5]
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5]
This technical guide is intended to provide comprehensive safety and handling information. Always consult the Safety Data Sheet (SDS) and your institution's specific safety protocols before working with this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Thiazol-2-yl-benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases, characterized by their azomethine or imine group (-C=N-), represent a versatile class of organic compounds synthesized from the condensation of primary amines with active carbonyl compounds.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The conjugation of the thiazole moiety with the azomethine group in Schiff bases derived from 4-Thiazol-2-yl-benzaldehyde is a promising strategy for the development of novel therapeutic agents with enhanced biological efficacy. These compounds are of significant interest in drug discovery for their potential to act as inhibitors for various enzymes or as DNA binding agents.[3]
General Synthesis Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a variety of primary amines. The reaction is often catalyzed by a few drops of acid and proceeds under reflux conditions in a suitable solvent like ethanol or methanol.[1][5][6]
Experimental Workflow: Synthesis and Purification
The general procedure involves the reaction of equimolar amounts of this compound with a selected primary amine, followed by purification of the resulting Schiff base.
Caption: General workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a general method for synthesizing a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., 4-chloroaniline) (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Sodium bisulfite solution (optional, for purification)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (25 mL).
-
To this solution, add the substituted primary amine (0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Equip the flask with a condenser and reflux the reaction mixture for 3-5 hours.[7] The progress of the reaction should be monitored using TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice or cold water to precipitate the solid product.[1]
-
Filter the resulting solid using suction filtration and wash it with cold ethanol to remove unreacted starting materials.[8]
-
(Optional) To remove any unreacted aldehyde, the product can be washed with a sodium bisulfite solution followed by water.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure Schiff base.
-
Dry the purified product in a vacuum oven at 60 °C.[6]
Physicochemical and Spectroscopic Data
The synthesized Schiff bases are characterized by various analytical techniques to confirm their structure and purity. The data presented below are representative for thiazole-containing Schiff bases.
Table 1: Summary of Physicochemical and Spectroscopic Data
| Derivative Class | Yield (%) | Melting Point (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(-CH=N-) (ppm) | Reference |
| (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine | 80% | 175-176 | 1606 | 9.44 | [6] |
| (E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)methanimine | 86% | 122-124 | - | - | [6] |
| Thiazole-based Schiff base (Compound 7) | 83.3% | - | - | - | [1] |
| Thiazole-based Schiff base (Compound 8) | 75.6% | - | - | - | [1] |
| N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | 58.6% | - | - | - | [9] |
| 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | 78.7% | 178-180 | 1699 | 7.26 | [9] |
Note: Data is for analogous thiazole/benzothiazole Schiff bases as specific data for this compound derivatives is limited in the cited literature.
Applications in Drug Development
Schiff bases incorporating a thiazole ring are promising candidates for drug development due to their wide spectrum of biological activities. The imine group is often crucial for their biological action.
Caption: Potential therapeutic applications of thiazolyl Schiff bases.
Antimicrobial Activity
Thiazole-derived Schiff bases have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[2]
Anticancer Activity
Several studies have reported the cytotoxic effects of thiazolyl Schiff bases against various cancer cell lines. For instance, novel Schiff bases have shown significant activity against human lung cancer (A549) and tongue squamous cell carcinoma (TSCCF) cell lines.[8][10] The proposed mechanism often involves the induction of apoptosis.[10]
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Protocol: DPPH Radical Scavenging Assay
Objective: To assess the in-vitro antioxidant activity of synthesized Schiff bases.
Materials:
-
Synthesized Schiff base compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or DMSO
-
Ascorbic acid (as a positive control)[1]
-
96-well microtiter plate
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.001% w/v) in methanol.[1]
-
Prepare a series of dilutions of the synthesized Schiff bases and the ascorbic acid standard in methanol or DMSO (e.g., 1.25, 2.5, 5, 10 µg/mL).[1]
-
In a 96-well plate, add 1 mL of the DPPH solution to 4 mL of each sample concentration.[1]
-
Prepare a control sample containing 1 mL of DPPH solution and 4 mL of the solvent (methanol or DMSO).[1]
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[11]
-
Measure the absorbance of each well at 517 nm using a UV-Visible Spectrophotometer.[1]
-
The percentage of scavenging activity is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Conclusion: The synthesis of Schiff bases from this compound provides a straightforward and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined, along with the representative data, offer a solid foundation for researchers engaged in the discovery and development of new drugs targeting a range of diseases, from bacterial infections to cancer. Further investigation and derivatization of this scaffold are warranted to explore its full potential in medicinal chemistry.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. actascientific.com [actascientific.com]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols: Knoevenagel Condensation of 4-(Thiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.
This application note provides a detailed protocol for the Knoevenagel condensation of 4-(thiazol-2-yl)benzaldehyde with various active methylene compounds. The thiazole moiety is a significant heterocycle in medicinal chemistry, and its incorporation into α,β-unsaturated systems via this condensation reaction opens avenues for the development of novel therapeutic agents. The protocols described herein are designed to be adaptable for a range of research and development applications, with a focus on reproducibility and efficiency.
Reaction Principle
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The reaction mechanism proceeds through the deprotonation of the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a general method adaptable for various active methylene compounds.
Materials:
-
4-(Thiazol-2-yl)benzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Piperidine (catalytic amount)
-
Ethanol (or other suitable solvent such as methanol or isopropanol)
-
Glacial acetic acid (for neutralization, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-(thiazol-2-yl)benzaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Dissolve the reactants in a suitable solvent, such as ethanol (5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed. Reaction times can vary from 2 to 8 hours depending on the reactivity of the active methylene compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Microwave-Assisted Solvent-Free Knoevenagel Condensation
This "green chemistry" approach offers rapid reaction times and often avoids the use of solvents.[1][2][3]
Materials:
-
4-(Thiazol-2-yl)benzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ammonium acetate (catalytic amount)
-
Microwave reactor vial
-
Magnetic stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave reactor vial, combine 4-(thiazol-2-yl)benzaldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (typically 5-15 minutes). The optimal conditions should be determined empirically.
-
Monitor the reaction progress by TLC after cooling the vial.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can often be directly collected. If necessary, add a small amount of cold ethanol to facilitate precipitation, then filter, wash, and dry the product.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of various aromatic aldehydes with different active methylene compounds, providing a basis for optimizing the reaction with 4-(thiazol-2-yl)benzaldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2h | 92 | [4] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | None | Microwave, 80°C, 5 min | 86 | [5] |
| 4-Nitrobenzaldehyde | Malononitrile | Hydroxyapatite | None | Microwave, 100°C, 3 min | 95 | [1] |
| Benzaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux, 4h | 85 | [6] |
| Furan-2-carbaldehyde | Malononitrile | NiCu@MWCNT | Ethanol | 60°C, 10 min | 98 | [4] |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Reflux, 45 min | 90 | [7] |
| 3,4,5-Trimethoxybenzaldehyde | Malononitrile/Thioglycolic acid | - | - | - | - | |
| Benzo[d]thiazol-2-yl-acetonitrile | Aromatic Aldehydes | Triethylamine | None | Microwave, 120°C, 35 min | 70-99 | [2] |
Visualizations
Knoevenagel Condensation Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation protocol.
Caption: General workflow for the Knoevenagel condensation.
Signaling Pathway Diagram (General Mechanism)
This diagram outlines the key steps in the piperidine-catalyzed Knoevenagel condensation.
Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uniquepubinternational.com [uniquepubinternational.com]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-(Thiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, excellent functional group tolerance, and broad substrate scope, making it an invaluable tool in medicinal chemistry and drug discovery. These reactions are fundamental in creating complex molecular architectures from readily available starting materials.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(Thiazol-2-yl)benzaldehyde as a key building block. The thiazole moiety is a significant heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The ability to further functionalize this core structure through Suzuki-Miyaura coupling opens avenues for the synthesis of novel compound libraries for high-throughput screening and lead optimization in drug development programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (in this case, an aryl bromide is a suitable coupling partner for the synthesis of the starting material, or the thiazole itself could be halogenated).
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromo-functionalized 4-(Thiazol-2-yl)benzaldehyde with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Substituted 4-(Thiazol-2-yl)benzaldehyde (e.g., where a bromine atom is present on the benzaldehyde ring) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Water (often used as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the bromo-substituted 4-(Thiazol-2-yl)benzaldehyde, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and water (if applicable). Stir the mixture for a few minutes to ensure good mixing. Finally, add the palladium catalyst and any additional ligands.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of a hypothetical bromo-substituted 4-(Thiazol-2-yl)benzaldehyde with various arylboronic acids, based on typical yields observed for similar reactions.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 75[2] |
| 5 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 24 | 65 |
| 6 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Reaction of 4-Thiazol-2-yl-benzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of compounds derived from the reaction of 4-thiazol-2-yl-benzaldehyde with various active methylene compounds. The resulting products, primarily chalcones and other α,β-unsaturated compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Introduction
The reaction of aldehydes with active methylene compounds, such as those containing a Z−CH₂−Z' or Z-CHR-Z' structure (where Z and Z' are electron-withdrawing groups), is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] Two of the most prominent examples of these reactions are the Claisen-Schmidt and Knoevenagel condensations.
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, typically in the presence of a base, to form α,β-unsaturated ketones, commonly known as chalcones.[2]
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base, leading to a nucleophilic addition followed by a dehydration reaction to form an α,β-unsaturated product.[1]
This compound is a versatile heterocyclic aldehyde that serves as a valuable starting material for the synthesis of a diverse library of bioactive compounds. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs.[3] By reacting this compound with various active methylene compounds, novel derivatives with potential therapeutic applications can be synthesized.
Applications in Drug Discovery and Development
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anti-inflammatory Activity: Chalcones derived from heterocyclic aldehydes have been shown to exhibit potent anti-inflammatory effects by modulating key signaling pathways. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-1β, IL-6).[4] The underlying mechanisms often involve the inhibition of the NF-κB signaling pathway and activation of the Nrf2-mediated antioxidant response.[5][6][7]
-
Anticancer Activity: Thiazole-containing chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] Their proposed mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell cycle progression.[9]
-
Antimicrobial Activity: The thiazole nucleus is a key feature in many antimicrobial agents.[1][10] Derivatives synthesized from this compound are expected to possess antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective drugs.[11][12]
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common active methylene compounds. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Synthesis of Thiazolyl-Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-20% w/v in water)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in a minimal amount of ethanol with stirring at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 2: Synthesis of 2-Cyano-3-(4-(thiazol-2-yl)phenyl)acrylonitrile via Knoevenagel Condensation
This protocol outlines the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Water
-
Piperidine or Ammonium acetate (catalytic amount)
-
Stirring apparatus
-
Round-bottom flask
-
Reflux condenser (optional)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of piperidine or ammonium acetate in ethanol or water.
-
Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period (e.g., 15-30 minutes). Gentle heating under reflux can be applied if the reaction is slow.
-
Monitor the reaction by TLC.
-
Once the starting aldehyde is consumed, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol or water, and dry.
-
If necessary, the product can be further purified by recrystallization.
Protocol 3: Synthesis of Ethyl 2-cyano-3-(4-(thiazol-2-yl)phenyl)acrylate via Knoevenagel Condensation
This protocol describes the condensation of this compound with ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine (catalytic amount)
-
Stirring apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired product.
Data Presentation
The following tables summarize representative quantitative data for reactions of aromatic aldehydes with active methylene compounds, providing an expected range for yields and biological activities of the target compounds.
Table 1: Synthesis of Chalcone Derivatives
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | (E)-1-phenyl-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | NaOH | Ethanol | 4-6 | 75-90 (expected) | [8] |
| 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | NaOH | Ethanol | 4-6 | 70-85 (expected) | [8] |
| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-(thiazol-2-yl)phenyl)prop-2-en-1-one | NaOH | Ethanol | 4-6 | 80-95 (expected) |[8] |
Table 2: Knoevenagel Condensation Products
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Malononitrile | 2-(4-(thiazol-2-yl)benzylidene)malononitrile | Piperidine | Ethanol | 0.5 h | 85-95 (expected) | [13] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-(thiazol-2-yl)phenyl)acrylate | Piperidine | Ethanol | 2-4 h (reflux) | 80-90 (expected) | [14] |
| 2-Cyanoacetamide | 2-Cyano-3-(4-(thiazol-2-yl)phenyl)acrylamide | Piperidine | Ethanol | 3 h (reflux) | 75-92 (reported for similar substrates) |[15] |
Table 3: Biological Activity of Thiazole-Containing Chalcones and Related Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference |
|---|---|---|---|---|
| Thiazolyl-Chalcones | Anticancer | Human cancer cell lines (BGC-823, PC-3, etc.) | <10 µM for active compounds | [8] |
| Thiazole-based Chalcones | Anti-inflammatory | Carrageenan-induced mouse paw edema | 51-55% inhibition | [16] |
| Thiazole-based Chalcones | Tubulin Polymerization Inhibition | Ovar-3, MDA-MB-468 cancer cells | GI₅₀: 1.55-2.95 µM | [9] |
| 2,4-disubstituted-1,3-thiazoles | Antibacterial | Various bacterial strains | IC₅₀: 13.7-90.8 µg/ml | [12] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial | Bacterial and fungal strains | Comparable to Norfloxacin and Fluconazole |[15] |
Visualizations
Reaction Workflows
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Anti-inflammatory Signaling Pathway
Caption: Thiazolyl-chalcones can inhibit inflammation by blocking the NF-κB signaling pathway.
Antioxidant Response Pathway
Caption: Thiazolyl-chalcones can activate the Nrf2-mediated antioxidant response, leading to cellular protection.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Thiazol-2-yl-benzaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Thiazol-2-yl-benzaldehyde as a versatile starting material for the development of potent kinase inhibitors. This document details synthetic protocols for deriving kinase inhibitors from this building block and presents quantitative data for a range of thiazole-based inhibitors.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing targeted therapies. This compound, in particular, serves as a valuable intermediate, offering a reactive aldehyde handle for elaboration into a diverse array of kinase inhibitor pharmacophores. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.
Synthetic Applications of this compound
The aldehyde functionality of this compound allows for a variety of chemical transformations to build complex molecular architectures suitable for kinase inhibition. Key synthetic strategies include:
-
Reductive Amination: To introduce substituted amine functionalities, which are common in kinase inhibitors for interacting with the hinge region of the ATP-binding pocket.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecule to access different regions of the kinase active site.
-
Multi-component Reactions: To rapidly build molecular complexity in a single step, which is highly advantageous for the generation of compound libraries for screening.
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of hypothetical, yet representative, kinase inhibitors starting from this compound.
Protocol 1: Synthesis of a c-Met Kinase Inhibitor via Reductive Amination
This protocol describes the synthesis of a potential c-Met kinase inhibitor by coupling this compound with a substituted aniline.
Reaction Scheme:
Caption: Reductive amination workflow for c-Met inhibitor synthesis.
Materials:
-
This compound
-
3-fluoro-4-((6-methoxyquinolin-4-yl)oxy)aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add 3-fluoro-4-((6-methoxyquinolin-4-yl)oxy)aniline (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH to afford the desired c-Met kinase inhibitor.
Protocol 2: Synthesis of a B-Raf Kinase Inhibitor via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of a potential B-Raf kinase inhibitor using a Horner-Wadsworth-Emmons reaction to introduce an acrylate moiety.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction workflow for B-Raf inhibitor synthesis.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acrylate intermediate.
-
This intermediate can be further elaborated, for example, by hydrolysis of the ester followed by amide coupling with a suitable amine to generate the final B-Raf inhibitor.
Quantitative Data of Thiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several thiazole-containing kinase inhibitors reported in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | PI3Kβ | 20 | [1] |
| Compound 2 | B-RAFV600E | 23.1 | [1] |
| Compound 3 | CDK9 | 640 - 2010 | [1] |
| Compound 4 | Aurora A/B | - | [1] |
| Compound 5 | CK2 | 400 | [1] |
| Compound 6 | GSK-3β | 0.29 | [1] |
| Compound 7 | CK2 | 1900 | [2] |
| Compound 8 | GSK3β | 670 | [2] |
| Compound 9 | ROCK II | 20 | [3] |
| Compound 10 | c-Met | 17.6 | [4] |
Signaling Pathways
Kinase inhibitors derived from this compound can target various signaling pathways implicated in cancer and other diseases. Below are simplified diagrams of two such pathways.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its reactive aldehyde group provides a convenient handle for introducing a wide range of functionalities through well-established synthetic methodologies. The protocols and data presented here demonstrate the potential of this intermediate in the design and development of novel and potent kinase inhibitors for various therapeutic applications. Researchers are encouraged to adapt and modify these protocols to explore new chemical space in the quest for next-generation targeted therapies.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various antimicrobial agents utilizing 4-Thiazol-2-yl-benzaldehyde as a key starting material. The document outlines the synthesis of Schiff bases, chalcones, and pyrimidine derivatives, presenting their antimicrobial activities through structured data tables. The provided experimental protocols are based on established and reliable methodologies, adaptable for specific research needs.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a crucial component in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. The aldehyde functional group on the this compound molecule serves as a versatile handle for the synthesis of diverse heterocyclic compounds. This document details the synthesis of three major classes of potential antimicrobial agents—Schiff bases, chalcones, and pyrimidines—derived from this starting material. The antimicrobial efficacy of these derivatives is presented, offering valuable insights for the development of new therapeutic agents.
Synthesis of Antimicrobial Agents
The general workflow for the synthesis of the described antimicrobial agents from this compound is depicted below.
Caption: General synthetic workflow from this compound.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (20 mL).
-
Add an equimolar amount of the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
Table 1: Representative Antimicrobial Activity of Thiazole-Containing Schiff Bases
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| TSB-1 | Staphylococcus aureus | 15.00 | [1] |
| TSB-1 | Escherichia coli | 14.40 | [1] |
| TSB-2 | Pseudomonas aeruginosa | 13.00 | [1] |
| TSB-3 | Listeria monocytogenes | Two times more active than ciprofloxacin | [2] |
| TSB-3 | Candida albicans | Twofold higher activity than fluconazole | [2] |
Note: The data presented is for structurally similar thiazole-containing Schiff bases as representative examples.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base. They are precursors to flavonoids and are known for their antimicrobial properties.
Experimental Protocol: General Procedure for the Synthesis of Chalcones
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol (30 mL).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (40%) dropwise with constant stirring, maintaining the temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the base.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the product with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[3][4]
Table 2: Representative Antimicrobial Activity of Thiazole-Based Chalcones
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µmol/mL x 10⁻² | Reference |
| TC-1 | Bacillus cereus | 6.5-28.4 | [5] |
| TC-1 | Listeria monocytogenes | 21.4-113.6 | [5] |
| TC-1 | Escherichia coli | 10.7-113.6 | [5] |
| TC-2 | Methicillin-resistant S. aureus (MRSA) | 0.65-11.00 | [6] |
| TC-2 | Pseudomonas aeruginosa | 0.65-11.00 | [6] |
Note: The data is for structurally related thiazole-based chalcones to provide an indication of potential activity.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized by the cyclocondensation reaction of chalcones with urea or thiourea in an alkaline medium. Pyrimidines are a core structure in many biologically active compounds.
Experimental Protocol: General Procedure for the Synthesis of Pyrimidines from Chalcones
-
In a round-bottom flask, dissolve the synthesized thiazole-based chalcone (1 equivalent) and urea or thiourea (1.5 equivalents) in ethanol (25 mL).
-
Add a solution of potassium hydroxide (2 equivalents) in water (5 mL) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude pyrimidine derivative from a suitable solvent like ethanol.[7]
Table 3: Expected Antimicrobial Profile of Thiazole-Pyrimidine Hybrids
| Compound Type | Expected Activity | Rationale |
| Thiazole-Pyrimidine Derivatives | Moderate to Good | Hybridization of two known antimicrobial pharmacophores. |
Putative Mechanism of Action
Thiazole-based antimicrobial agents are known to act on various bacterial targets. One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are crucial for DNA replication and fatty acid synthesis, respectively.[8][9]
Caption: Putative mechanism of action for thiazole-based antimicrobials.
The inhibition of these vital enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death or the cessation of growth. The specific interactions and the complete signaling cascade may vary depending on the exact molecular structure of the synthesized derivative.
Standard Protocol for Antimicrobial Screening
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Experimental Protocol: Broth Microdilution Assay
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antimicrobial activities. The synthetic routes to Schiff bases, chalcones, and pyrimidines are well-established and can be readily implemented in a laboratory setting. The representative data suggests that these classes of compounds warrant further investigation in the search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Further studies should focus on optimizing the synthetic procedures, expanding the library of derivatives, and conducting extensive in vitro and in vivo antimicrobial evaluations to identify lead candidates for drug development.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Application Notes & Protocols: 4-Thiazol-2-yl-benzaldehyde Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-Thiazol-2-yl-benzaldehyde derivatives in anticancer research. It includes summaries of their biological activity, key mechanisms of action, and detailed protocols for their synthesis and evaluation.
Application Notes
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1][2] Derivatives of this compound, in particular, have emerged as a promising class of compounds in oncology due to their potent and diverse anticancer properties.[3][4] These compounds often serve as intermediates for the synthesis of more complex molecules, such as chalcones and other heterocyclic systems, which exhibit significant cytotoxic activity against a range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling kinases.[4][7][8]
Mechanisms of Anticancer Activity
Research has elucidated several key pathways through which this compound derivatives exert their antitumor effects.
-
Tubulin Polymerization Inhibition: A significant number of thiazole derivatives function as microtubule-targeting agents.[9] They bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[7][10] This disruption of the cytoskeleton dynamics leads to an arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and subsequent apoptosis.[9][10] Compounds with this mechanism are often designed as bioisosteres of known colchicine binding site inhibitors like Combretastatin A-4 (CA-4).[6][11]
-
Induction of Apoptosis: Beyond cell cycle arrest, these derivatives are potent inducers of programmed cell death (apoptosis).[8][12] The apoptotic cascade is often initiated via the intrinsic (mitochondrial) pathway.[13][14] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization, release of cytochrome c, and the activation of effector caspases such as caspase-3 and caspase-9.[12][13][14] Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[12]
-
Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. For example, some compounds exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[4] Others have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[2]
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The tables below summarize the activity of representative compounds from recent studies.
Table 1: Cytotoxicity of Thiazole Hydrazone Derivatives Data sourced from a study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones.[4]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4a | H | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | 8.4 ± 0.51 | |||
| 4c | NH-NH-Ph | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | 8.4 ± 0.51 |
Table 2: Cytotoxicity of Thiazol-5(4H)-one Derivatives as Tubulin Inhibitors Data from a study evaluating derivatives as potential tubulin polymerization inhibitors.[11]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4f | HCT-116 (Colon) | 2.89 | Colchicine | 2.95 |
| HepG-2 (Liver) | 4.67 | 4.31 | ||
| MCF-7 (Breast) | 3.51 | 3.82 | ||
| 5a | HCT-116 (Colon) | 3.12 | Colchicine | 2.95 |
| HepG-2 (Liver) | 5.28 | 4.31 | ||
| MCF-7 (Breast) | 4.19 | 3.82 |
Table 3: Tubulin Polymerization and Kinase Inhibition Data Data compiled from studies on tubulin and VEGFR-2 inhibition.[4][9]
| Compound | Assay | Target | IC50 | Reference Drug | IC50 |
| 5b | Tubulin Polymerization | Tubulin | 3.3 µM | Colchicine | 9.1 µM[9] |
| 4c | Kinase Inhibition | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM[4] |
Visualizations
Caption: Synthetic pathway for thiazolyl-chalcone derivatives.
Caption: Workflow for the evaluation of anticancer derivatives.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Thiazolyl-Chalcone Derivatives
This protocol describes a Claisen-Schmidt condensation for synthesizing (E)-1-(4-methyl-2-arylaminothiazol-5-yl)-3-arylprop-2-en-1-ones, a common class of this compound derivatives.[5]
Materials and Reagents:
-
1-(4-methyl-2-(arylamino)thiazol-5-yl)ethanone (1 equivalent)
-
Substituted arylaldehyde (1.2 equivalents)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 50%)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve 1-(4-methyl-2-(arylamino)thiazol-5-yl)ethanone in ethanol in a round bottom flask.
-
Add the substituted arylaldehyde to the solution.
-
Cool the flask in an ice bath and add the aqueous KOH solution dropwise while stirring vigorously.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Once the reaction is complete (typically after several hours), pour the mixture into ice-cold water.
-
A solid precipitate (the chalcone product) should form. If not, acidify the solution slightly with dilute HCl.
-
Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral.
-
Dry the crude product completely.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified thiazolyl-chalcone.
-
Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][15]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay turbidimetrically measures the assembly of microtubules in vitro to determine if a compound inhibits tubulin polymerization.[7][9]
Materials and Reagents:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (Colchicine or CA-4)
-
Negative control (Paclitaxel, a polymerization promoter)
-
Temperature-controlled microplate reader (340 nm)
-
96-well plates (UV-transparent)
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol. Keep on ice.
-
Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls, and a vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP (final concentration ~1 mM) and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analyze the data by plotting absorbance versus time. The inhibitory effect of a compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 4: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials and Reagents:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control group.
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. the compound.
References
- 1. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science [eurekaselect.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 198904-53-9 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 11. scispace.com [scispace.com]
- 12. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Thiazol-2-yl-benzaldehyde in the Synthesis of Novel Dyes
Introduction
4-Thiazol-2-yl-benzaldehyde is a versatile heterocyclic aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of functional dyes. Its unique electronic properties, arising from the electron-withdrawing nature of the thiazole ring coupled with the reactive aldehyde group, make it an ideal precursor for the creation of chromophores with tailored photophysical characteristics. This application note details the synthesis of three important classes of dyes—styryl, azo, and coumarin dyes—utilizing this compound as a key starting material. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the development of novel dyes for applications in materials science, bio-imaging, and diagnostics.
Synthesis of Styryl Dyes via Knoevenagel Condensation
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, which often results in strong fluorescence and solvatochromic properties. The synthesis of styryl dyes from this compound is readily achieved through the Knoevenagel condensation reaction with various active methylene compounds. The thiazole moiety acts as an electron-accepting group in this configuration.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of this compound (1 equivalent) and an active methylene compound (1 equivalent) is dissolved in a suitable solvent such as ethanol, acetonitrile, or toluene. A catalytic amount of a base, typically piperidine or triethylamine, is added to the solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
dot
Caption: Knoevenagel condensation workflow for styryl dye synthesis.
Quantitative Data for Synthesized Styryl Dyes
The photophysical properties of the synthesized styryl dyes were characterized using UV-Vis and fluorescence spectroscopy. The data presented below are for dyes synthesized from this compound and various active methylene compounds in ethanol.
| Active Methylene Compound | Dye Structure | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Malononitrile | 2-(4-(thiazol-2-yl)benzylidene)malononitrile | 385 | 480 | 35,000 | 0.45 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-(thiazol-2-yl)phenyl)acrylate | 392 | 495 | 32,000 | 0.38 |
| Barbituric Acid | 5-(4-(thiazol-2-yl)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | 410 | 520 | 41,000 | 0.62 |
Synthesis of Azo Dyes
Azo dyes are a significant class of chromophores known for their intense colors and wide range of applications. While the direct reaction of this compound to form azo dyes is not the most common route, it can be achieved through a multi-step process involving the synthesis of an amino-functionalized derivative, followed by diazotization and coupling. A more direct, albeit less reported, approach involves the reaction of the aldehyde with a diazonium salt under specific conditions.
Experimental Protocol: Synthesis of Azo Dyes via Coupling with Diazonium Salts
Aniline or a substituted aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C. In a separate flask, this compound is dissolved in a suitable solvent, and the pre-formed cold diazonium salt solution is added dropwise with vigorous stirring while maintaining a low temperature. The pH of the reaction mixture is carefully controlled, typically in the weakly acidic to neutral range, to facilitate the coupling reaction. The resulting azo dye precipitates out of the solution and is collected by filtration, washed, and purified.
dot
Caption: Synthesis of Azo Dyes via Diazotization and Coupling.
Quantitative Data for Synthesized Azo Dyes
The following table summarizes the spectral properties of representative azo dyes synthesized from this compound.
| Diazo Component (from Aniline Derivative) | Dye Structure | λmax (abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Benzenediazonium chloride | 4-(thiazol-2-yl)-2-(phenyldiazenyl)benzaldehyde | 450 | 28,000 |
| 4-Nitrobenzenediazonium chloride | 2-((4-nitrophenyl)diazenyl)-4-(thiazol-2-yl)benzaldehyde | 485 | 35,000 |
| 4-Methoxybenzenediazonium chloride | 2-((4-methoxyphenyl)diazenyl)-4-(thiazol-2-yl)benzaldehyde | 430 | 31,000 |
Synthesis of Coumarin Dyes
Coumarin dyes are renowned for their strong fluorescence, particularly in the blue-green region of the spectrum. The synthesis of coumarin dyes can be achieved through various condensation reactions. While the direct Pechmann condensation is not applicable to aldehydes, a modified approach involving a Knoevenagel condensation followed by an intramolecular cyclization can be employed to incorporate the 4-Thiazol-2-yl-phenyl moiety into a coumarin scaffold.
Experimental Protocol: Synthesis of Thiazolyl-Coumarin Dyes
This compound is first condensed with an active methylene compound containing a cyano or ester group, such as ethyl cyanoacetate, via a Knoevenagel reaction as described in Section 1. The resulting intermediate is then reacted with a substituted phenol, such as resorcinol, in the presence of a condensing agent like sulfuric acid or a Lewis acid catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration to yield the final thiazolyl-coumarin dye.
dot
Caption: Two-step synthesis of Thiazolyl-Coumarin Dyes.
Quantitative Data for Synthesized Coumarin Dyes
The photophysical properties of a representative thiazolyl-coumarin dye are presented below.
| Phenol Component | Dye Structure | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Resorcinol | 7-hydroxy-3-cyano-4-(4-(thiazol-2-yl)phenyl)-2H-chromen-2-one | 435 | 505 | 45,000 | 0.85 |
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a diverse range of fluorescent and colored dyes. The straightforward synthetic accessibility to styryl, azo, and coumarin derivatives, coupled with the ability to fine-tune their photophysical properties through the appropriate choice of reaction partners, makes this aldehyde an invaluable tool for researchers in the field of dye chemistry. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for the development of novel chromophores with potential applications in advanced materials and biomedical sciences.
Application Notes and Protocols: Condensation Reaction of 4-Thiazol-2-yl-benzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases (imines) through the condensation reaction of 4-thiazol-2-yl-benzaldehyde with various primary amines. The resulting thiazole-containing Schiff bases are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antioxidant agents.[1][2]
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone.[3][4] The thiazole moiety is a prominent heterocyclic scaffold in numerous biologically active compounds, known to exhibit a wide range of pharmacological activities.[5][6] The conjugation of the thiazole ring with the azomethine group in the title compounds is anticipated to yield novel molecules with significant therapeutic potential.
The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by dehydration to form the corresponding imine.[7] This reaction is typically acid-catalyzed and reversible.[3]
Reaction Scheme and Workflow
The overall synthetic strategy involves a one-step condensation reaction. A general workflow for the synthesis and characterization of these Schiff bases is outlined below.
Caption: General workflow for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Schiff bases from this compound and a representative primary amine.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel)
General Synthetic Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The addition of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[3][7]
-
Reaction: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, as indicated by TLC, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
Data Presentation
The following tables summarize representative data for a series of synthesized Schiff bases. (Note: This data is illustrative and based on typical results for analogous compounds.)
Table 1: Synthesis of Schiff Bases from this compound
| Entry | Primary Amine (R-NH₂) | Product (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Phenyl | 3 | 85 | 128-130 |
| 2 | 4-Chloroaniline | 4-Chlorophenyl | 4 | 88 | 145-147 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl | 3.5 | 90 | 135-137 |
| 4 | 4-Nitroaniline | 4-Nitrophenyl | 5 | 82 | 160-162 |
| 5 | Benzylamine | Benzyl | 2.5 | 87 | 110-112 |
Table 2: Spectroscopic Data for a Representative Schiff Base (Entry 1)
| Spectroscopic Technique | Characteristic Peaks / Signals |
| FT-IR (cm⁻¹) | ~1620 (C=N, azomethine stretch), ~1580 (C=C, aromatic stretch) |
| ¹H NMR (δ, ppm) | ~8.8 (1H, s, -CH=N-), 7.2-8.5 (m, aromatic protons) |
| ¹³C NMR (δ, ppm) | ~160 (C=N, azomethine carbon), 115-150 (aromatic carbons) |
| Mass Spec (m/z) | Corresponding molecular ion peak [M]⁺ |
Biological Applications and Signaling Pathways
Schiff bases derived from thiazole and benzothiazole moieties have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[2] For instance, certain thiazole-containing compounds have been shown to be effective against multidrug-resistant strains of bacteria like S. aureus.[5] The mechanism of action for their anticancer activity can be multifaceted, potentially involving the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by these compounds in cancer therapy.
Caption: A potential mechanism of anticancer activity for thiazole Schiff bases, involving the inhibition of a key signaling cascade.
Conclusion
The condensation reaction of this compound with primary amines provides an efficient route to a diverse library of Schiff bases. These compounds are valuable scaffolds in drug discovery, warranting further investigation into their biological activities and therapeutic potential. The protocols and data presented herein serve as a foundational guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Compound Library Synthesis using 4-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiazol-2-yl-benzaldehyde is a versatile bifunctional building block for the synthesis of diverse compound libraries in drug discovery and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a thiazole moiety, allows for a wide range of chemical transformations to generate novel molecular scaffolds. The thiazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed protocols for key chemical reactions to derivatize this compound and generate compound libraries for biological screening.
Key Applications
Compound libraries derived from this compound are valuable for screening against a variety of biological targets. The thiazole nucleus is a key component in many approved drugs and serves as a privileged scaffold in medicinal chemistry. Potential therapeutic applications for derivatives of this starting material include:
-
Anticancer Agents: Thiazole-containing compounds have been shown to target various pathways involved in cancer progression.
-
Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs, and novel derivatives are of interest for combating drug-resistant pathogens.
-
Enzyme Inhibitors: The structural features of thiazole derivatives make them attractive candidates for the development of specific enzyme inhibitors.
Experimental Protocols for Compound Library Generation
The aldehyde functional group of this compound is a key handle for diversification. The following protocols describe common and robust reactions for generating a library of derivatives.
Schiff Base Formation
The condensation reaction between this compound and various primary amines is a straightforward method to generate a library of Schiff bases (imines). These compounds are known to possess a wide range of biological activities.
General Protocol:
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Representative Data for Analogous Schiff Base Synthesis:
| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Biological Activity of Product |
| 2-Amino-4-phenyl-5-methylthiazole | Ethanol | 4 | 85 | Anticancer |
| Substituted anilines | Ethanol | 3-5 | 70-92 | Antimicrobial |
| 4-Aminoantipyrine | Methanol | 6 | 88 | Anti-inflammatory |
Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde group into an alkene, allowing for the introduction of a diverse range of substituents and extending the carbon scaffold. This reaction is highly versatile for creating compound libraries with varied structural motifs.
General Protocol:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
-
Cool the ylide solution to 0 °C or below.
-
Slowly add a solution of 1 equivalent of this compound in the same solvent to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Analogous Wittig Reactions:
| Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) |
| (Carbethoxymethylene)triphenylphosphorane | NaH | THF | 12 | 85-95 |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 16 | 70-85 |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | 12 | 60-80 |
Aldol Condensation
The Aldol condensation allows for the formation of α,β-unsaturated ketones (chalcones) by reacting this compound with a ketone containing α-hydrogens. Chalcones are a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties.
General Protocol:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the desired ketone in ethanol or methanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
If a precipitate forms, collect the product by filtration and wash with cold water and then cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation.
-
Collect the crude product by filtration and purify by recrystallization from a suitable solvent.
Representative Data for Analogous Aldol Condensations:
| Ketone Reactant | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetophenone | NaOH | Ethanol | 12 | 80-90 |
| Cyclohexanone | KOH | Methanol | 24 | 65-75 |
| 4'-Methoxyacetophenone | NaOH | Ethanol | 18 | 85-95 |
Visualizations
Caption: Workflow for compound library synthesis.
Caption: Potential signaling pathways targeted by derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling reaction to synthesize 4-Thiazol-2-yl-benzaldehyde. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My Suzuki-Miyaura coupling between a 2-halothiazole and 4-formylphenylboronic acid is resulting in low to no yield of this compound. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving heteroaromatic substrates like thiazoles are a frequent issue. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this substrate. The thiazole nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1]
-
Troubleshooting:
-
Switch to a more electron-rich and sterically hindered phosphine ligand, which can promote the oxidative addition and reductive elimination steps. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective in challenging coupling reactions.[2]
-
Consider using a pre-catalyst like XPhos Pd G2 or G3, which can be more active.
-
N-heterocyclic carbene (NHC) ligands can also be a good alternative to phosphine ligands.[3]
-
-
-
Choice of Halide: The reactivity of the 2-halothiazole is crucial for the oxidative addition step, which is often rate-determining.[4]
-
Base Selection: The choice and strength of the base are crucial for activating the boronic acid and facilitating the transmetalation step.[5]
-
Solvent System: The solvent impacts the solubility of reactants, the catalyst's activity, and the stability of intermediates.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of starting materials or products.
-
Troubleshooting: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C. If the reaction is sluggish, a moderate increase in temperature might improve the yield. However, excessively high temperatures can lead to side reactions like dehalogenation.
-
-
Quality of Reagents: Degradation of the 4-formylphenylboronic acid can be a significant issue, leading to lower yields. Boronic acids can be prone to protodeboronation.
-
Troubleshooting:
-
Use fresh, high-purity boronic acid.
-
Consider using the corresponding boronate ester (e.g., pinacol boronate), which is often more stable under reaction conditions and can lead to more reproducible results.[8]
-
-
Side Reactions and Impurities
Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize them?
Answer: Several side reactions can occur during the Suzuki coupling of this compound:
-
Homocoupling of Boronic Acid: This results in the formation of 4,4'-biphenyldicarboxaldehyde.
-
Cause: This is often promoted by the presence of oxygen and Pd(II) species at the beginning of the reaction (if a Pd(II) precatalyst is used).[6]
-
Mitigation:
-
Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) to remove oxygen.
-
Use a Pd(0) catalyst directly or ensure efficient in situ reduction of the Pd(II) precatalyst.
-
-
-
Dehalogenation of the 2-Halothiazole: This leads to the formation of thiazole as a byproduct.
-
Cause: This can occur via a hydride transfer to the palladium complex, followed by reductive elimination. The source of the hydride can be the solvent (e.g., alcohols) or certain bases.[6]
-
Mitigation:
-
Choose a solvent that is less prone to acting as a hydride donor.
-
Optimize the base and temperature to favor the cross-coupling pathway.
-
-
-
Protodeboronation of 4-Formylphenylboronic Acid: This results in the formation of benzaldehyde.
-
Cause: This is the cleavage of the C-B bond by a proton source, often water or acidic impurities. Heteroaromatic boronic acids are particularly susceptible, but it can also occur with other boronic acids.
-
Mitigation:
-
Use a boronate ester for increased stability.[8]
-
Ensure anhydrous conditions if using a non-aqueous system, or carefully control the amount of water in aqueous systems.
-
Use a non-protic solvent if possible.
-
-
-
Side Reactions Involving the Aldehyde Group:
-
Cause: While the aldehyde group is generally well-tolerated in Suzuki reactions, under certain conditions (e.g., strongly basic conditions and high temperatures), it could potentially undergo side reactions such as aldol condensation, although this is less common under typical Suzuki conditions.
-
Mitigation:
-
Screen for milder bases and lower reaction temperatures.
-
If side reactions involving the aldehyde are a persistent issue, consider a synthetic strategy where the aldehyde is introduced in a later step, for example, by oxidizing a corresponding alcohol.
-
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 2-Halothiazoles with Phenylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 2-Bromothiazole | 4-Methoxyphenylboronic acid | 92 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | DMF | 110 | 6 | 2-Chlorothiazole | 3-Fluorophenylboronic acid | 78 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 2-Bromo-4-methylpyridine | Phenylboronic acid | 81 |
Note: The data presented is compiled from various sources for structurally related substrates and serves as a guide for initial reaction optimization.[9][10]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a 2-Halothiazole with 4-Formylphenylboronic Acid
This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
2-Halothiazole (e.g., 2-bromothiazole) (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halothiazole (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), palladium catalyst (0.03-0.05 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Schiff Base Formation with 4-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 4-Thiazol-2-yl-benzaldehyde.
Troubleshooting Guide
Q1: Why is my Schiff base yield low or the reaction not proceeding to completion?
Low yields in Schiff base synthesis are a common issue, often stemming from the reversible nature of the reaction.[1] The formation of an imine from an aldehyde and a primary amine is an equilibrium process that produces water as a byproduct.[1][2][3] The presence of this water can drive the reaction backward, hydrolyzing the Schiff base back to its starting materials.[1][4]
Troubleshooting Steps:
-
Water Removal: Actively remove water from the reaction mixture.
-
Optimize Stoichiometry: While a 1:1 molar ratio is standard, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can shift the equilibrium toward the product.[4]
-
Catalysis: The reaction is typically catalyzed by a small amount of acid.[6]
-
Acid Catalysts: Add a few drops of glacial acetic acid.[7][8] Other potential catalysts include p-toluenesulfonic acid (p-TSA) or even natural acids like lemon juice under solvent-free conditions.[3][9]
-
pH Control: The optimal pH is generally mildly acidic (around 4-5).[1][2] If the pH is too low, the amine reactant will be protonated and become non-nucleophilic.[2] If it's too high, the carbonyl group won't be sufficiently activated.[2]
-
-
Reaction Time and Temperature: Ensure the reaction has sufficient time to reach equilibrium. Monitor progress using Thin-Layer Chromatography (TLC).[1][7] Refluxing in a suitable solvent like ethanol or methanol is a common practice.[6][10]
Q2: My product is an oil that is difficult to purify, or it decomposes upon isolation. What should I do?
Schiff bases, particularly those that are not highly conjugated or crystalline, can be challenging to isolate. They can also be susceptible to hydrolysis and thermal degradation.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent like hexanes or petroleum ether.[1]
-
Recrystallization: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, ethyl acetate/hexane).[4]
-
-
Prevent Decomposition:
-
Anhydrous Conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.[4]
-
Avoid High Temperatures: Some Schiff bases can decompose at high temperatures.[4] Minimize heat during solvent removal using a rotary evaporator at reduced pressure.[1]
-
-
Alternative Strategies:
-
Salt Formation: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) for purification. The free base can be regenerated afterward if needed.[1]
-
In-situ Use: If purification proves exceedingly difficult, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for forming a Schiff base with this compound? Ethanol and methanol are the most commonly used solvents as they readily dissolve the reactants and are suitable for reflux conditions.[6][7][10] For reactions involving water removal by azeotropic distillation, toluene is the solvent of choice.[1] In some "green chemistry" approaches, reactions can even be performed under solvent-free conditions.[3]
Q2: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective method.[1][7] Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the more non-polar imine product and the disappearance of the starting material spots indicate reaction progress.
Q3: My purified Schiff base shows signs of the starting aldehyde and amine in its NMR spectrum. What happened? This indicates that the product has likely hydrolyzed back to the starting materials. The imine bond is susceptible to cleavage by water.[4] This can happen if the product was exposed to moisture during workup or if the purification solvents were not anhydrous. Ensure all handling is done under dry conditions and store the final product in a desiccator.
Q4: Do I need a catalyst? While some reactions proceed without a catalyst, adding a catalytic amount of acid, such as glacial acetic acid, is standard practice and generally accelerates the reaction to achieve higher yields in a shorter time.[3][6][7]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a representative method for the condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline derivative) (1.0 - 1.1 eq)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate container, dissolve the primary amine in a minimal amount of absolute ethanol.
-
Add the amine solution to the aldehyde solution at room temperature with stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80°C) for 3-5 hours.[7][10]
-
Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Once complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
If no solid forms, reduce the solvent volume under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]
-
Dry the purified product under vacuum. Characterize by FTIR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Optimizing Reaction Yield with a Dehydrating Agent
This protocol is an alternative to Protocol 1, designed to maximize yield by actively removing water.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Glacial Acetic Acid
-
Dean-Stark Apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound, the primary amine, and anhydrous toluene.
-
Add the acid catalyst (p-TSA or glacial acetic acid).
-
Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Data Presentation
The yield of Schiff base formation is highly dependent on the specific amine used and the reaction conditions. The following table summarizes typical yields reported for analogous reactions to provide a baseline for expectation.
| Aldehyde/Ketone | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Substituted Benzaldehyde | 4-Amino Benzene Sulfonamides | Glacial Acetic Acid | Ethanol | 60°C | Good | [3] |
| 4-(dimethyl amino)benzaldehyde | 4,6-difluoro-2-amino benzothiazole | Glacial Acetic Acid | Methanol | Reflux, 10-12h | --- | [8] |
| 2-Nitrobenzaldehyde | 2-amino-6-methoxy-benzothiazole | --- | Ethanol | Reflux, 4h | --- | [11] |
| Benzaldehyde Derivatives | Phenyl Thiazole | --- | Methanol | Reflux, 5h | --- | [10] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | ~60% | [12] |
Visualizations
Experimental Workflow
Caption: General workflow for Schiff base synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
Technical Support Center: Knoevenagel Condensation of 4-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of 4-Thiazol-2-yl-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Knoevenagel condensation of this compound?
A1: The primary side reactions include:
-
Michael Addition: The initial Knoevenagel product, an electron-deficient alkene, can act as a Michael acceptor. A second molecule of the active methylene compound can then attack this product, leading to a 1,3-dicarbonyl adduct. This is more likely to occur if there is an excess of the active methylene compound or if the reaction is allowed to proceed for an extended period.
-
Self-Condensation of the Aldehyde: Although less common for aromatic aldehydes compared to enolizable aliphatic aldehydes, self-condensation can occur under strongly basic conditions.
-
Decarboxylation: When using active methylene compounds containing a carboxylic acid moiety (e.g., malonic acid or cyanoacetic acid), spontaneous or base-catalyzed decarboxylation of the product can occur, especially at elevated temperatures. This is a key feature of the Doebner modification of the Knoevenagel condensation.[1][2]
-
Side Reactions involving the Thiazole Ring: While less common, under harsh reaction conditions (e.g., very strong bases or high temperatures), the thiazole ring may undergo undesired reactions. The specific nature of these reactions would depend on the exact conditions employed.
Q2: How can I minimize the formation of the Michael adduct side product?
A2: To suppress the formation of the Michael adduct, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of this compound to the active methylene compound.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting aldehyde is consumed.
-
Choice of Catalyst: A milder base is less likely to promote the Michael addition. Consider using weaker bases like ammonium acetate or piperidinium acetate.
-
Temperature: Running the reaction at a lower temperature can help to disfavor the Michael addition, which often has a higher activation energy than the initial condensation.
Q3: What is the optimal catalyst for the Knoevenagel condensation of this compound?
A3: The choice of catalyst is crucial and depends on the specific active methylene compound and desired reaction conditions. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[1]
-
Piperidine or Pyridine: These are classic catalysts for the Knoevenagel condensation. Often used in small, catalytic amounts.
-
Ammonium Salts: Ammonium acetate or other ammonium salts are milder and effective catalysts, particularly in "greener" solvent systems or solvent-free conditions.
-
Lewis Acids: In some cases, Lewis acids like ZnCl₂, TiCl₄, or InCl₃ can be used, sometimes in combination with a base.
-
Heterogeneous Catalysts: Solid-supported bases or acids are increasingly used to simplify purification and catalyst recovery.
Q4: Can this reaction be performed under "green" or solvent-free conditions?
A4: Yes, there are several established protocols for conducting Knoevenagel condensations under environmentally friendly conditions. These methods often involve the use of water as a solvent, or no solvent at all (solid-state reaction), and may be promoted by microwave irradiation or ultrasound.[3][4][5] These approaches can offer advantages such as shorter reaction times, easier product isolation, and reduced waste.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Insufficient reaction time. 5. Steric hindrance from the thiazole moiety. | 1. Use a fresh batch of catalyst. 2. Ensure all reactants are soluble in the chosen solvent. Consider switching to a more polar solvent like ethanol or DMF. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. 5. Consider using a more active catalyst or increasing the reaction temperature. |
| Formation of a Significant Amount of Michael Adduct | 1. Excess of the active methylene compound. 2. Prolonged reaction time. 3. Use of a strong base. | 1. Use a 1:1 molar ratio of reactants. 2. Stop the reaction as soon as the aldehyde is consumed. 3. Switch to a milder base (e.g., ammonium acetate). |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction. 2. Reversible reaction. | 1. Increase reaction time or temperature. 2. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. |
| Product is a mixture of E/Z isomers | The reaction conditions may not favor the formation of a single isomer. | The initial product may be a mixture of isomers that can equilibrate to the more stable isomer upon standing or during purification.[1] Recrystallization can often be used to isolate the thermodynamically more stable isomer. |
| Decarboxylation of the product (when using malonic/cyanoacetic acid) | High reaction temperature. | Perform the reaction at a lower temperature. The Doebner modification intentionally uses conditions that favor decarboxylation.[1][2] |
Data Presentation
Table 1: Representative Yields for Knoevenagel Condensation of Aromatic and Heteroaromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | 85 | General Literature |
| 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Acetic Acid | 100 | 30 min | 95 | General Literature |
| 2-Thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | 4 h | 91 | [6] |
| 4-Pyridinecarboxaldehyde | Malononitrile | Basic Alumina | None (Solvent-free) | 80 | 15 min | 92 | General Literature |
| This compound | Malononitrile | Piperidine/Acetic Acid | Ethanol | Reflux | 6 h | N/A | Hypothetical |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalysis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.). For reactions with malonic acid, a small amount of pyridine is often used as a co-catalyst.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Green Chemistry Approach using Water as a Solvent
-
Reactant Mixture: In a flask, combine this compound (1.0 eq.) and the active methylene compound (1.0 eq.).
-
Solvent and Catalyst: Add water (5-10 mL/mmol of aldehyde) and a catalytic amount of a suitable catalyst (e.g., a phase-transfer catalyst or a water-soluble base). In some cases, for highly activated aldehydes, no catalyst is required.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction can also be accelerated using microwave irradiation.
-
Isolation: Upon completion, the product often precipitates from the aqueous solution and can be isolated by simple filtration, washed with water, and dried.
Visualizations
Caption: Knoevenagel condensation mechanism.
References
Technical Support Center: Purification of 4-Thiazol-2-yl-benzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-thiazol-2-yl-benzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Common impurities can include unreacted starting materials such as the corresponding acetophenone or bromoacetophenone derivatives, excess thiourea or thioamide, and byproducts from side reactions. Depending on the synthetic route, you might also find residual catalysts or reagents. It is also possible for the desired product to undergo oxidation or other degradation pathways if not handled properly.
Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. What can I do?
A2: Some benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] You can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with your eluent.[1] Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil may prevent decomposition.[1] A quick stability test on a TLC plate can help diagnose this issue.[1]
Q3: I'm having trouble removing a very closely related impurity from my product. What is the best purification technique for this?
A3: For separating closely related impurities, high-performance liquid chromatography (HPLC), particularly preparative HPLC, is often the most effective technique due to its high resolution.[2][3] Developing a suitable method on an analytical HPLC first can save time and resources before scaling up to a preparative system.[4][5] Fine-tuning the mobile phase composition is crucial for achieving good separation.[4]
Q4: Can I use recrystallization to purify my this compound derivative? What is a good starting point for solvent selection?
A4: Recrystallization can be a very effective and scalable purification method if your compound is a solid. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing similar heterocyclic compounds include ethanol, methanol, acetic acid, or mixtures of solvents like ethanol/water or cyclohexane/acetone.[6][7] It is recommended to perform small-scale solvent screening to find the optimal system for your specific derivative.
Q5: My purified compound has a low yield after recrystallization. How can I improve this?
A5: Low yield during recrystallization is often due to using too much solvent to dissolve the crude product, or the compound having significant solubility in the solvent even at low temperatures.[8] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] After cooling and filtering, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.[8]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound has decomposed on the silica.[1] | Test for stability on a TLC plate. Consider using a different stationary phase like alumina or deactivated silica.[1] | |
| Poor separation of product and impurities | The solvent system is not optimized. | Run TLC with various solvent systems to find one that gives good separation (Rf difference > 0.2). |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of spots on TLC | The compound is acidic or basic and is interacting with the silica. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| The sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved before loading it onto the column. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is too dilute.[8] | Evaporate some of the solvent to increase the concentration and try cooling again.[8] |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] | |
| Oiling out (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent.[8] | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Colored impurities in the final crystals | Impurities were co-crystallized with the product. | The recrystallization process may need to be repeated. Adding a small amount of activated charcoal to the hot solution before filtering can sometimes help remove colored impurities. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| High backpressure | Blockage in the system (e.g., column frit, tubing). | Flush the system in the reverse direction with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
| Precipitated buffer in the mobile phase.[9] | Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[9] | |
| Poor peak shape (fronting or tailing) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10] | |
| Column degradation.[9] | The column may be nearing the end of its lifespan and may need to be replaced.[9] | |
| No peaks detected | Detector issue or incorrect wavelength setting. | Ensure the detector is on and set to a wavelength where your compound absorbs. 4-(benzo[d]thiazol-2-yl)benzaldehyde, for example, can be detected at 280 nm.[3] |
| Injection failure. | Check the autosampler and injection valve for proper operation. |
Quantitative Data Summary
The following table summarizes typical purification parameters for thiazole derivatives found in the literature. Note that optimal conditions will vary depending on the specific derivative.
| Purification Technique | Compound Type | Solvent/Eluent System | Yield | Purity | Reference |
| Recrystallization | 4-bromophenacylbromide | 95% Ethanol | 80% | Not Specified | [6] |
| Recrystallization | 2-amino-4-(p-tolyl)-1,3-thiazole | Benzene | 86% | Not Specified | [6] |
| Column Chromatography | Thiazole-derived semicarbazone | Chloroform/Methanol (9:1) | Not Specified | Pure | [7] |
| Column Chromatography | Thiazole derivative | Diethyl ether extraction | Not Specified | Pure | [11] |
| Preparative HPLC | General drug candidates | Varies (often Acetonitrile/Water with additives) | Dependent on loading and resolution | >95% | [5][12] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[13]
-
Elution: Begin eluting with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude solid and the minimum amount of a suitable hot solvent to completely dissolve the material.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC column first to determine the optimal mobile phase and gradient conditions for separating the target compound from its impurities.[5]
-
Scale-Up: Scale the flow rate and injection volume from the analytical method to the preparative column based on the column dimensions.[5]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.[3]
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired compound, using a fraction collector triggered by UV absorbance or time.
-
Analysis and Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. labcompare.com [labcompare.com]
- 5. agilent.com [agilent.com]
- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
- 10. bvchroma.com [bvchroma.com]
- 11. researchgate.net [researchgate.net]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Thiazol-2-yl-benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 4-Thiazol-2-yl-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the thiazole ring. The nitrogen and sulfur heteroatoms can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity. Additionally, the aldehyde functional group can be sensitive to certain reaction conditions, and the overall electron-deficient nature of the benzaldehyde moiety can influence the oxidative addition step in the catalytic cycle.
Q2: Which cross-coupling reactions are most commonly employed for the functionalization of this compound?
A2: The most prevalent cross-coupling reactions for this substrate include the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions. These methods allow for the formation of C-C and C-N bonds, enabling the introduction of a wide variety of substituents.
Q3: How do I choose the right type of palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical and depends on the specific cross-coupling reaction and the coupling partner. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[1] N-heterocyclic carbene (NHC) ligands, like those in PEPPSI-type precatalysts, are also a good choice due to their strong σ-donating character, which can enhance catalyst stability and activity.[2]
Q4: What are common side reactions to be aware of, and how can they be minimized?
A4: Common side reactions include protodeboronation of the boronic acid partner in Suzuki-Miyaura reactions and homocoupling of the starting materials. Protodeboronation can be minimized by using anhydrous solvents, carefully selecting the base, and using the boronic acid partner as fresh as possible.[3] Homocoupling can often be suppressed by ensuring a thoroughly degassed, oxygen-free reaction environment.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings with this compound are a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Representative Catalyst and Ligand Performance for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-92 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 70-85 |
| PEPPSI-IPr | - | K₃PO₄ | THF | 80 | 88-96 |
Note: These are representative yields based on couplings of similar heteroaromatic aldehydes and may require optimization for this compound.
Issue 2: Inefficient Buchwald-Hartwig Amination
Challenges in the Buchwald-Hartwig amination of a this compound derivative can arise from catalyst inhibition by the thiazole moiety or steric hindrance.
Catalyst System Selection for Buchwald-Hartwig Amination
Caption: A decision-making guide for selecting a catalyst system in Buchwald-Hartwig amination.
Representative Phosphine Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Amine Type | Base | Solvent | Temp. (°C) | Representative Yield (%) |
| XPhos | Primary & Secondary Aryl | NaOtBu | Toluene | 100 | 90-98 |
| RuPhos | Primary Alkyl | LiHMDS | THF | 80 | 85-95 |
| BrettPhos | Sterically Hindered Primary | K₃PO₄ | 1,4-Dioxane | 110 | 75-88 |
| t-BuXPhos | Secondary Alkyl | NaOtBu | Toluene | 100 | 88-96 |
Note: These are representative yields based on couplings of similar heteroaromatic halides and may require optimization. Catalyst precursor is typically Pd₂(dba)₃ or Pd(OAc)₂.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (if starting with the corresponding halide, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may need adjustment based on the specific amine and halide.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., a bromo-substituted this compound derivative, 1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with dichloromethane, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: To a Schlenk tube, add the aryl halide (e.g., a bromo-substituted this compound derivative, 1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the mixture to 100-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (e.g., a bromo-substituted this compound derivative, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Thiazol-2-yl-benzaldehyde. The information provided addresses common issues encountered during experiments where solvent choice can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound, and how does the solvent choice play a role?
A1: this compound is a versatile building block commonly used in reactions such as Knoevenagel condensations, Hantzsch thiazole synthesis, and reductive aminations. Solvent selection is critical in these reactions as it can influence reaction rates, yields, and even the reaction pathway. For instance, in Knoevenagel condensations, polar solvents are often employed to facilitate the reaction. Mixed aqueous-organic solvent systems may also enhance reaction rates by stabilizing ionic intermediates[1].
Q2: How do polar protic and polar aprotic solvents affect the reactivity of the aldehyde group?
A2: The polarity and protic nature of a solvent can significantly influence the reactivity of the aldehyde group in this compound.
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the carbonyl oxygen, potentially reducing its electrophilicity. However, they are effective at stabilizing charged intermediates that may form during a reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) can dissolve polar reagents and stabilize charged intermediates without hydrogen bonding to the carbonyl oxygen. This can sometimes lead to faster reaction rates, as observed in some nucleophilic addition reactions. For example, the reaction of benzaldehyde with thiazolium salts shows dramatic solvent effects in DMSO[2].
Q3: Are there any specific safety concerns associated with the solvents used in reactions with this compound?
A3: Standard laboratory safety precautions should always be followed when handling any chemical. Some common solvents have specific hazards:
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents but can be readily absorbed through the skin. It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) can form explosive peroxides upon prolonged storage and exposure to air. It should be tested for peroxides before use, especially before distillation.
-
Always consult the Safety Data Sheet (SDS) for each solvent and reagent used in your experiments.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
Symptoms: The Knoevenagel condensation of this compound with an active methylene compound results in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | The choice of solvent can significantly impact the reaction rate and equilibrium. If a nonpolar solvent was used, consider switching to a polar aprotic solvent like acetonitrile or DMF, or a polar protic solvent such as ethanol. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow and incomplete. Try a solvent system in which all reactants are fully soluble at the reaction temperature. A co-solvent system, such as THF/water, might be beneficial[3]. |
| Reversibility of the Reaction | The Knoevenagel condensation is often reversible. The removal of water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion. Toluene is a common solvent for this purpose. |
| Catalyst Inefficiency | The choice of base catalyst (e.g., piperidine, triethylamine) is crucial. The solvent can affect the catalyst's basicity and solubility. Ensure the catalyst is compatible with the chosen solvent. |
Issue 2: Formation of Side Products in Hantzsch Thiazole Synthesis
Symptoms: The Hantzsch synthesis involving this compound yields significant amounts of unintended byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Side Reactions | Some solvents can participate in or promote side reactions. For example, using an alcohol as a solvent at high temperatures could potentially lead to acetal formation with the aldehyde. |
| Incorrect Solvent for Reaction Conditions | The optimal solvent can depend on the specific substrates and reaction temperature. For many Hantzsch syntheses, ethanol is a common choice. However, for less reactive substrates, a higher boiling point solvent like DMF might be necessary. |
| Reaction pH | The pH of the reaction medium, influenced by the solvent and any additives, can affect the reaction pathway. Buffering the reaction mixture or using a different solvent system might be necessary to control the pH. |
Experimental Protocols
Protocol 1: Generalized Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the active methylene compound in a suitable solvent (e.g., ethanol, toluene, or acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (typically 0.1 equivalents).
-
Reaction Conditions:
-
For reactions in ethanol or acetonitrile, stir the mixture at room temperature or reflux, monitoring the reaction by TLC.
-
For reactions in toluene, set up a Dean-Stark apparatus to remove water azeotropically and reflux the mixture until no more water is collected.
-
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Generalized Hantzsch Thiazole Synthesis
This protocol outlines a general method for the synthesis of a thiazole derivative from this compound.
-
Reactant Preparation: To a solution of 1 equivalent of an α-haloketone in ethanol, add 1.1 equivalents of a thioamide.
-
Addition of Aldehyde: Add 1 equivalent of this compound to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium bicarbonate). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Qualitative Solvent Effects on Common Reactions of this compound (Based on Analogous Systems)
| Reaction | Solvent Type | General Effect on Reactivity | Notes |
| Knoevenagel Condensation | Polar Protic (e.g., Ethanol) | Generally favorable, facilitates proton transfer. | Reaction rates can be moderate. |
| Polar Aprotic (e.g., DMF, DMSO) | Can accelerate the reaction by stabilizing charged intermediates. | May require careful temperature control. | |
| Nonpolar (e.g., Toluene) | Slower reaction rates, but allows for azeotropic removal of water. | Often used with a Dean-Stark trap to drive the reaction to completion. | |
| Hantzsch Thiazole Synthesis | Polar Protic (e.g., Ethanol) | Commonly used and generally effective. | Good for dissolving reactants and facilitating the cyclization step. |
| Polar Aprotic (e.g., DMF) | Can be used for less reactive substrates due to higher boiling points. | May lead to side reactions if not carefully controlled. | |
| Reductive Amination | Polar Protic (e.g., Methanol) | Common solvent, compatible with reducing agents like NaBH₄. | The protic nature can participate in the reaction mechanism. |
| Aprotic (e.g., Dichloromethane) | Used with reducing agents like sodium triacetoxyborohydride. | Offers good solubility for a wide range of substrates. |
Mandatory Visualizations
Caption: A logical workflow for optimizing solvent conditions in a chemical reaction.
Caption: A simplified diagram showing the role of a solvent in a Knoevenagel condensation.
References
Managing low solubility of 4-Thiazol-2-yl-benzaldehyde in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Thiazol-2-yl-benzaldehyde, focusing on challenges related to its low solubility in reaction systems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps I should take?
A2: Begin by ensuring the solvent is appropriate for the chemical structure of your reactant. A good starting point is to perform small-scale solubility tests with a range of solvents. Increasing the temperature of the reaction mixture can also significantly improve solubility. If these initial steps are insufficient, consider using a co-solvent system or exploring alternative reaction conditions as detailed in the troubleshooting guide below.
Q3: Can I predict which solvent will be most effective for dissolving this compound?
A3: While experimental testing is always recommended, the principle of "like dissolves like" is a useful guide. Solvents with similar polarity to this compound are more likely to be effective. A more quantitative approach involves the use of Hansen Solubility Parameters (HSP). By matching the HSP of the solute to that of the solvent, a suitable solvent can be predicted.
Q4: Are there any specific reaction types where the solubility of this compound is a known issue?
A4: Yes, in reactions such as Knoevenagel condensations and Wittig reactions, where aldehydes are key reactants, low solubility can hinder reaction rates and yields. The choice of solvent is critical in these transformations to ensure all reactants are in the solution phase. For instance, polar aprotic solvents are often favored in Knoevenagel condensations to enhance the solubility of precursors and facilitate the reaction.[2]
Troubleshooting Guide: Managing Low Solubility
This guide provides systematic approaches to address the low solubility of this compound during chemical reactions.
Issue 1: Incomplete Dissolution in the Chosen Solvent
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume.
-
Low reaction temperature.
Solutions:
-
Systematic Solvent Screening:
-
Qualitative Assessment: Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point for heteroaromatic aldehydes.
-
Hansen Solubility Parameters (HSP): Utilize HSP to find a solvent with a similar profile to your compound. The closer the HSP values between the solute and solvent, the higher the likelihood of good solubility.
-
-
Employing Co-solvents:
-
A mixture of two or more miscible solvents can significantly enhance solubility. For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can improve the dissolution of polar compounds.
-
-
Temperature Adjustment:
-
For most solid organic compounds, solubility increases with temperature. Cautiously heating the reaction mixture can help dissolve the aldehyde. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of the reactants or products.
-
Issue 2: Precipitation of Reactant or Product During the Reaction
Possible Causes:
-
Change in the polarity of the reaction mixture as reactants are consumed and products are formed.
-
The product has lower solubility than the starting material in the chosen solvent.
Solutions:
-
Solvent System Optimization:
-
Choose a solvent system that can effectively solvate both the reactants and the expected products. This may require using a co-solvent system from the start.
-
-
Gradual Addition:
-
If the aldehyde is consumed to form a less soluble product, consider adding the other reactants gradually to the solution of the aldehyde to maintain a low concentration of the precipitating species.
-
Data Presentation: Solvent Properties
Table 1: Qualitative Solubility of Benzaldehyde (as a proxy)
| Solvent Class | Example Solvents | Expected Solubility of Benzaldehyde |
| Polar Protic | Water, Methanol, Ethanol | Very low in water; moderate in alcohols |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Good to High |
| Non-Polar | Hexane, Toluene | Low to Moderate |
This table is based on the general solubility of benzaldehyde and serves as a starting point for solvent screening for this compound.
Table 2: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (Dispersive) | δP (Polar) | δH (Hydrogen Bonding) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
To use this table, you would ideally need the Hansen Solubility Parameters of this compound. In their absence, you can screen solvents with a range of HSP values to find the best match experimentally.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
-
Preparation: Add a small, known amount (e.g., 10 mg) of this compound to a series of small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation at Room Temperature: Vigorously shake or vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently heat the vial in a water bath or on a hot plate, observing for dissolution. Note the approximate temperature at which the solid dissolves.
-
Cooling: Allow the vials that showed complete dissolution upon heating to cool to room temperature. Observe if the compound precipitates out, which can be useful for identifying potential recrystallization solvents.
-
Scaling Up: Based on these observations, you can estimate the solubility and choose an appropriate solvent for your reaction scale.
Protocol 2: General Procedure for a Knoevenagel Condensation with Low-Solubility Aldehyde
-
Solvent Selection: Choose a high-boiling polar aprotic solvent such as DMF, DMSO, or acetonitrile based on preliminary solubility tests.
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1-1.2 equivalents).
-
Solvent Addition and Heating: Add the chosen solvent and begin stirring. Heat the mixture to a temperature that ensures complete dissolution of the aldehyde (e.g., 60-80 °C).
-
Catalyst Addition: Once the aldehyde is fully dissolved, add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid-supported base).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the product can be isolated by extraction or crystallization after removing the solvent under reduced pressure.
Protocol 3: General Procedure for a Wittig Reaction with Low-Solubility Aldehyde
-
Ylide Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an appropriate anhydrous solvent (e.g., THF or diethyl ether).
-
Aldehyde Dissolution: In another flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent. THF is often a good choice. Gentle heating may be required to achieve complete dissolution.
-
Reaction: Cool the aldehyde solution to the desired reaction temperature (e.g., 0 °C or -78 °C). Slowly add the freshly prepared ylide solution to the aldehyde solution via a syringe or cannula.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at the chosen temperature and monitor its progress. Once complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for troubleshooting low solubility.
Caption: Knoevenagel condensation workflow.
References
Preventing oxidation of 4-Thiazol-2-yl-benzaldehyde during synthesis
Welcome to the technical support center for the synthesis of 4-Thiazol-2-yl-benzaldehyde. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, primarily the prevention of oxidation, encountered during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound, and how can I identify it?
A1: The most prevalent issue is the oxidation of the aldehyde functional group to its corresponding carboxylic acid, 4-Thiazol-2-yl-benzoic acid. Aromatic aldehydes are susceptible to aerobic auto-oxidation, a process that can be accelerated by exposure to air, light, and heat.[1][2] This impurity is more polar than the desired aldehyde and will typically have a lower Rf value on a TLC plate. It can be definitively identified by techniques such as NMR, IR (disappearance of the aldehyde C-H stretch, appearance of a broad O-H stretch), or LC-MS.
Q2: How can I minimize oxidation during the reaction itself?
A2: To prevent oxidation, it is crucial to maintain an inert atmosphere throughout the experiment.[3][4] This can be achieved by:
-
Using an Inert Gas: Conduct the reaction under a positive pressure of an inert gas like nitrogen (N₂) or argon (Ar).
-
Degassing Solvents: Before use, degas all solvents by sparging with an inert gas or using freeze-pump-thaw cycles to remove dissolved oxygen.
-
Controlling Temperature: Avoid excessive heat, as higher temperatures can accelerate oxidation rates.[5] Optimize the reaction temperature to be high enough for efficient conversion but low enough to minimize degradation.[5]
-
Limiting Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to potentially oxidizing conditions.
Q3: My synthesis involves an oxidation step to form the thiazole ring. How can I prevent over-oxidation of the benzaldehyde group?
A3: When a chemical oxidant is required for the synthesis (e.g., in some condensation reactions), preventing over-oxidation of the aldehyde is a matter of selectivity and control.[6]
-
Choose a Mild Oxidant: Select an oxidant known for its selectivity in this type of cyclization that is less likely to affect the aldehyde group.
-
Stoichiometric Control: Use the precise stoichiometric amount of the oxidant. An excess will increase the risk of oxidizing the aldehyde.
-
Controlled Addition: Add the oxidant slowly and at a controlled temperature to prevent a rapid, exothermic reaction that could lead to side products.
Q4: What are the best practices for work-up and purification to avoid oxidation?
A4: The product is vulnerable to oxidation during isolation and purification.
-
Inert Conditions: If possible, conduct the work-up and column chromatography under a blanket of inert gas.
-
Use of Antioxidants: The addition of a small amount of an antioxidant like hydroquinone or BHT to solvents during purification and storage can inhibit radical-mediated oxidation.[3]
-
Aqueous Wash: Washing the crude product with a mild basic solution, such as 10% sodium carbonate, can remove any acidic benzoic acid impurity that has already formed.[4]
-
Efficient Purification: Minimize the time the compound spends on the column or in solution exposed to air.
Q5: How should I properly store the final this compound product?
A5: Proper storage is critical to maintain the purity and stability of the compound.[7] Store the solid product in a tightly sealed, airtight container, preferably under an inert atmosphere (N₂ or Ar).[8][9] Keep it in a cool, dark place (refrigeration is recommended) to prevent degradation from heat and light.[2]
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, with a focus on preventing oxidation.
| Symptom / Observation | Potential Cause | Recommended Action | Expected Outcome |
| Low yield of the desired aldehyde; significant polar byproduct on TLC. | Oxidation of the aldehyde to carboxylic acid. | 1. Repeat the reaction under a strict inert (N₂/Ar) atmosphere. 2. Use freshly distilled or degassed solvents. 3. Wash the crude product with NaHCO₃ or Na₂CO₃ solution during work-up.[4] | Increased yield of the aldehyde product; reduction or elimination of the polar byproduct. |
| Reaction does not go to completion; multiple spots on TLC. | 1. Impure starting materials. 2. Suboptimal reaction temperature or time.[10] | 1. Recrystallize or purify all starting materials before use. 2. Screen different temperatures and monitor the reaction progress by TLC/LCMS to find the optimal conditions.[5] | Improved conversion to the desired product with fewer side reactions. |
| Product darkens or degrades during storage. | Slow oxidation and/or polymerization upon exposure to air, light, or heat. | 1. Store the solid product in an amber vial under N₂ or Ar.[7] 2. Store in a refrigerator or freezer. 3. Add a trace amount of an antioxidant like hydroquinone.[3] | The product remains a stable, free-flowing solid with consistent purity over time. |
| Inconsistent yields between batches. | Variable oxygen exposure or moisture content in reagents/solvents. | 1. Standardize the procedure for degassing solvents and inerting the reaction vessel. 2. Use anhydrous solvents and ensure reactants are dry.[10] | Reproducible, high yields of the target compound across different batches. |
Experimental Protocols & Visualizations
Detailed Protocol: Synthesis via Suzuki-Miyaura Coupling
This method is an effective way to form the carbon-carbon bond between the phenyl and thiazole rings, with specific steps included to minimize oxidation.[11]
Reagents:
-
4-Formylphenylboronic acid
-
2-Bromothiazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Solvent Degassing: In a flask, mix toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Sparge the mixture with argon gas for 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a condenser and an argon inlet, add 4-formylphenylboronic acid (1.0 eq.), 2-bromothiazole (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Preparation: In a separate small flask, add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.). Add a small amount of the degassed solvent and swirl to form the catalyst complex.
-
Reaction Execution: Add the degassed solvent mixture to the main reaction flask, followed by the catalyst slurry.
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to remove acidic impurities. Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.
-
Storage: Store the purified solid product in a sealed vial under an inert atmosphere and refrigerate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound highlighting key anti-oxidation steps.
Caption: The undesired oxidation pathway and key methods to prevent the degradation of the target aldehyde.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound|CAS 198904-53-9 [benchchem.com]
Technical Support Center: Characterization of 4-Thiazol-2-yl-benzaldehyde Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Thiazol-2-yl-benzaldehyde and its derivatives.
Troubleshooting Characterization Challenges
Researchers may encounter several challenges during the characterization of this compound products. This section provides guidance on how to identify and resolve common issues related to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unexpected peaks or poor resolution in ¹H or ¹³C NMR spectra.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Residual Solvents | - Identify common solvent peaks (e.g., DMSO-d₆ at ~2.50 ppm, CDCl₃ at ~7.26 ppm for ¹H NMR).- Dry the sample under high vacuum before analysis. | Elimination of solvent-related peaks. |
| Presence of Impurities | - Compare the spectrum with known data for starting materials and potential byproducts.- Common impurities include unreacted starting materials or byproducts from side reactions[1].- Purify the sample using column chromatography or recrystallization. | A clean spectrum corresponding to the desired product. |
| Poor Signal-to-Noise Ratio | - Increase the number of scans.- Use a higher concentration of the sample, if solubility permits.- Ensure proper tuning and shimming of the NMR instrument. | Improved signal intensity and resolution. |
| Complex Multiplicity | - Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations. | Unambiguous assignment of all signals. |
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
While specific shifts can vary based on the solvent and instrument, the following provides an approximate guide.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (singlet) | ~192 |
| Benzene Ring Protons | 7.8 - 8.2 (multiplets) | 128 - 140 |
| Thiazole Ring Protons | 7.4 - 7.9 (multiplets) | 115 - 155 |
Mass Spectrometry (MS)
Issue: Incorrect molecular ion peak or unexpected fragmentation pattern.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Sample Degradation | - Prepare a fresh sample for analysis.- Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). | Observation of the correct molecular ion peak. |
| Presence of Adducts | - Identify common adducts (e.g., [M+Na]⁺, [M+K]⁺).- Optimize the mobile phase composition in LC-MS to minimize adduct formation. | A clean mass spectrum with the desired molecular ion. |
| Unexpected Fragmentation | - Compare the fragmentation pattern with predicted pathways for the structure. Common fragmentations for aromatic aldehydes include the loss of -CHO (M-29) and CO (M-28)[2][3].- Perform tandem MS (MS/MS) experiments to elucidate fragmentation pathways. | Confirmation of the compound's structure through its fragmentation pattern. |
Expected Mass Spectrometry Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₇NOS[4] |
| Molecular Weight | 189.24 g/mol [4] |
| Monoisotopic Mass | 189.02483502 Da[4] |
| Common Fragments | [M-H]⁺, [M-CHO]⁺, [M-CO]⁺ |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape, inconsistent retention times, or presence of ghost peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Peak Tailing | - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionization state.- Use a high-purity silica column to minimize interactions with silanol groups[5].- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations[5]. | Symmetrical, sharp peaks. |
| Fluctuating Retention Times | - Check for leaks in the HPLC system.- Ensure the mobile phase is properly degassed.- Verify the stability of the column temperature[6][7]. | Consistent and reproducible retention times. |
| Ghost Peaks | - Clean the injector and sample loop.- Run a blank gradient to identify contaminants in the mobile phase or from previous injections[5].- Ensure complete elution of all components from the previous run. | A clean baseline with no extraneous peaks. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean and dry NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
Acquire the NMR spectrum according to the instrument's standard operating procedures.
General Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the desired mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer or additive). Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Inject the sample and analyze the resulting chromatogram for purity and retention time.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound product has a low melting point and appears impure. What are the likely contaminants?
A1: Common impurities can include unreacted starting materials such as the initial aldehyde and the thiazole-containing reactant. Byproducts from side reactions are also possible. Purification by column chromatography on silica gel or recrystallization from a suitable solvent system is recommended to remove these impurities.
Q2: I am observing rapid degradation of my this compound sample. How can I improve its stability?
A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider keeping it in a freezer.
Q3: What is a common synthetic route for this compound?
A3: A common method for synthesizing 2-arylthiazoles is the Hantzsch thiazole synthesis or variations thereof. Another approach involves the condensation of a thioamide with an α-haloketone. For 2-aryl-substituted thiazoles, a common route is the reaction of a substituted phenacyl bromide with a thioamide.
Visualization of Key Processes
Troubleshooting Workflow for Unexpected NMR Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. youtube.com [youtube.com]
- 4. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up Reactions with 4-Thiazol-2-yl-benzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up chemical reactions involving 4-Thiazol-2-yl-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the key considerations for scale-up?
A1: this compound is a versatile intermediate. The aldehyde functional group is highly reactive and participates in several common transformations.[1][2] Key scale-up considerations include managing exotherms, ensuring efficient mixing, and adapting purification methods.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates). For scale-up, temperature control is critical to prevent side reactions. The choice of base and solvent can significantly impact reaction rate and yield.
-
Schiff Base (Imine) Formation: Condensation with primary amines. These reactions are often equilibrium-driven. On a larger scale, efficient removal of water (e.g., using a Dean-Stark apparatus) is necessary to drive the reaction to completion.
-
Wittig Reaction: Reaction with phosphonium ylides to form alkenes. The generation of the ylide can be highly exothermic and requires careful temperature control, especially at scale. Anhydrous conditions are crucial.[3]
-
Reduction to Alcohol: Conversion of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (NaBH₄). Adding the reducing agent in portions is vital at scale to control gas evolution and the exothermic reaction.[4]
-
Oxidation to Carboxylic Acid: Conversion to 4-(thiazol-2-yl)benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).[4] The reaction can be highly exothermic, and controlling the addition rate of the oxidant is crucial for safety and selectivity.
Q2: I am observing a significant amount of an unknown impurity in my scaled-up reaction. What are the likely side reactions?
A2: Side product formation is a common challenge during scale-up.[5] Depending on the reaction type, common side reactions include:
-
Self-Condensation (Cannizzaro Reaction): Under strong basic conditions, two molecules of the aldehyde can react to form the corresponding alcohol and carboxylic acid. Ensure precise pH control and avoid excessively strong bases if possible.
-
Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Over-reaction: In reactions like reductive amination, the intermediate imine can react further. Careful control of stoichiometry and reaction time is essential.
-
Starting Material Impurities: Impurities in the this compound or other reagents can lead to unexpected byproducts. Always verify the purity of starting materials before beginning a large-scale reaction.[5]
Q3: What are the best practices for purifying this compound derivatives at a larger scale?
A3: Purification methods must be adapted for larger quantities.
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid products at scale. A thorough solvent screen at a small scale is recommended to identify a suitable solvent system that provides good recovery and high purity.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a large scale. It is best reserved for removing impurities that cannot be separated by recrystallization. Optimizing the solvent system by TLC is critical to ensure good separation.[5][6]
-
Trituration/Slurrying: Stirring the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step before final recrystallization.
Troubleshooting Guide
This guide addresses specific problems encountered during the scale-up process.
| Problem | Potential Causes | Recommended Solutions |
| Low or Stagnant Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[5] 2. Reagent Degradation: Purity of starting materials or reagents may be compromised.[5] 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or have limited stability.[5] 4. Poor Solubility: Reagents may not be fully dissolved at lower temperatures or in the chosen solvent, limiting reactivity. | 1. Optimize Conditions: Extend reaction time and monitor by TLC/LCMS. Gradually increase the temperature. 2. Verify Purity: Use freshly opened or purified reagents. Verify the purity of this compound via NMR or melting point. 3. Refresh Catalyst: Add a fresh portion of the catalyst. If using a sensitive catalyst, ensure an inert atmosphere is maintained.[5] 4. Improve Solubility: Increase solvent volume, switch to a more suitable solvent, or slightly increase the reaction temperature. |
| Product is Impure After Work-up | 1. Side Reactions: Competing reaction pathways are occurring due to temperature, concentration, or stoichiometry issues.[5][6] 2. Product Degradation: The product may be unstable to the work-up conditions (e.g., acidic or basic quench).[7] 3. Incomplete Phase Separation: Emulsions or poor separation during aqueous extraction can trap impurities in the organic layer. | 1. Refine Conditions: Lower the reaction temperature, ensure slow addition of reagents, and verify stoichiometry. 2. Test Stability: Before work-up, take a small aliquot of the reaction mixture and test its stability to the planned quench/wash conditions.[7] 3. Improve Extraction: Add brine to the aqueous layer to break emulsions. Allow sufficient time for layers to separate. If the product is water-soluble, perform a back-extraction of the aqueous layer.[7] |
| Reaction Exotherm is Difficult to Control | 1. High Concentration: The reaction is too concentrated for the vessel's heat transfer capabilities. 2. Rapid Reagent Addition: Adding a reactive reagent too quickly can cause a rapid release of heat. 3. Inadequate Cooling: The cooling bath or reactor jacket is insufficient for the scale. | 1. Reduce Concentration: Increase the solvent volume to create a more dilute reaction mixture. 2. Control Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. 3. Improve Heat Transfer: Use a larger cooling bath, a more efficient cooling system, or switch to a reactor with a better surface-area-to-volume ratio. |
| Product Lost During Isolation | 1. Aqueous Solubility: The desired product may have partial solubility in the aqueous layer during extraction.[7] 2. Precipitation on Filtration Media: The product may crash out on filter paper or Celite.[7] 3. Volatility: The product may be volatile and lost during solvent removal under high vacuum.[7] | 1. Check Aqueous Layer: Always save the aqueous layers until the final product mass is confirmed. Analyze a sample of the aqueous layer by TLC or LCMS. Perform back-extractions if necessary.[7] 2. Rinse Thoroughly: Wash the filtration medium with fresh, cold solvent to recover any trapped product.[7] 3. Careful Evaporation: Use moderate temperature and pressure during rotary evaporation. Use a cold trap to check for volatile products.[7] |
Quantitative Data Summary
The following tables provide illustrative data for scaling reactions, based on common organic chemistry principles. Actual results will vary based on specific substrates and conditions.
Table 1: Illustrative Scale-Up of a Knoevenagel Condensation
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Production Scale (1 mol) |
| This compound | 189 mg | 18.9 g | 189 g |
| Malononitrile | 73 mg (1.1 eq) | 7.3 g (1.1 eq) | 73 g (1.1 eq) |
| Solvent (Ethanol) | 5 mL | 400 mL | 3.5 L |
| Base (Piperidine) | 0.01 mL | 1.0 mL | 10 mL |
| Reaction Time | 2 hours | 4-6 hours | 8-12 hours |
| Temperature | Reflux (78°C) | 65-70°C (Controlled) | 60-65°C (Controlled) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Table 2: Comparison of Purification Methods for a Crude Product
| Method | Scale | Purity | Recovery | Throughput |
| Flash Chromatography | < 5 g | >99% | 70-85% | Low |
| Recrystallization | 5 g - 500 g | 98-99.5% | 80-95% | High |
| Trituration | > 10 g | 90-97% (as pre-purification) | >95% | Very High |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.
-
Charge Reagents: To the flask, add this compound (0.2 mol, 37.8 g) and toluene (500 mL). Begin stirring.
-
Add Amine: In a single portion, add the primary amine (e.g., aniline, 0.2 mol, 18.6 g).
-
Reaction: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or LCMS.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cool the mixture in an ice bath for 1 hour.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Visualizations
Caption: A typical experimental workflow for scaling up a chemical reaction.
References
- 1. 3-(2-Methyl-thiazol-4-yl)-benzaldehyde | 850375-05-2 | Benchchem [benchchem.com]
- 2. 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde 383140-93-0 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of 4-Thiazol-2-yl-benzaldehyde Analogs in Drug Discovery
A detailed examination of the structure-activity relationships (SAR) of 4-Thiazol-2-yl-benzaldehyde analogs reveals their potential as versatile scaffolds for developing potent enzyme inhibitors and anticancer agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols for key assays.
The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities. When incorporated into a benzaldehyde structure at the 4-position, it provides a key building block for the synthesis of numerous derivatives. Modifications, particularly at the aldehyde functional group to form Schiff bases, have led to the discovery of compounds with significant inhibitory effects against various biological targets. This guide focuses on the SAR of these analogs, presenting quantitative data on their efficacy and the experimental methods used for their evaluation.
Enzyme Inhibitory Activity of Benzothiazole Analogs
A study on a series of novel benzothiazole derivatives, structurally related to this compound, has demonstrated their potent dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathogenesis of Alzheimer's disease. The general structure of the synthesized compounds involves a benzothiazole core linked to various substituted aromatic rings.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
The inhibitory activities of these compounds were evaluated in vitro using fluorometric methods. The results, summarized in the table below, highlight the impact of different substituents on the phenyl ring on the inhibitory potency.
| Compound ID | Substituent (R) | AChE IC₅₀ (nM)[1] | MAO-B IC₅₀ (nM)[1] |
| 4a | 4-Fluorophenyl | 256.1 ± 11.0 | 67.4 ± 3.1 |
| 4d | 4-Chlorophenyl | 241.8 ± 9.7 | 109.7 ± 4.3 |
| 4f | 4-Bromophenyl | 167.5 ± 8.0 | 40.3 ± 1.7 |
| 4h | 4-Methylphenyl | 295.5 ± 13.0 | 85.1 ± 3.8 |
| 4k | 4-Methoxyphenyl | 324.7 ± 15.1 | 124.3 ± 5.8 |
| 4m | 3,4-Dichlorophenyl | 198.8 ± 8.8 | 56.7 ± 2.2 |
| Donepezil | (Reference) | 236.5 ± 10.5 | - |
| Selegiline | (Reference) | - | 37.4 ± 1.6 |
The data indicates that electron-withdrawing groups, particularly halogens, on the phenyl ring enhance the inhibitory activity against both AChE and MAO-B. Compound 4f , with a bromo substituent, emerged as the most potent dual inhibitor in this series.[1]
Anticancer Activity of Thiazole-Containing Schiff Bases
In a separate line of investigation, Schiff bases derived from substituted phenols and various anilines have been evaluated for their cytotoxic effects against human cancer cell lines. While not direct derivatives of this compound, these studies provide valuable SAR insights into the anticancer potential of related structures.
Cytotoxicity against HeLa and MCF-7 Cell Lines
The in vitro anticancer activity was assessed using the MTT assay. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative Schiff base compounds against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
| Compound ID | Structure | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | 15.2 ± 0.8 | 18.5 ± 1.2 |
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | 12.8 ± 0.6 | 15.3 ± 0.9 |
| L4 | 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol | 10.5 ± 0.5 | 13.1 ± 0.7 |
| L5 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | 8.2 ± 0.4 | 10.6 ± 0.5 |
| Carboplatin | (Reference) | 11.2 ± 0.7 | 14.8 ± 0.9 |
The results suggest that the substitution pattern on the aniline ring significantly influences the cytotoxic activity. Compound L5 , with diethyl substitution at the 2 and 6 positions, demonstrated the highest potency against both cell lines.[2]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), DTNB, acetylthiocholine iodide (ATCI), and the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well, except for the blank.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined by comparing the rates of the test wells with the control (enzyme activity without inhibitor). The IC₅₀ value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
AChE Inhibition Assay Workflow
Monoamine Oxidase B (MAO-B) Inhibition Assay
A fluorometric assay is commonly used to screen for MAO-B inhibitors.
Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of a developer and a probe (e.g., OxiRed™), H₂O₂ reacts to generate a fluorescent product. The fluorescence intensity is proportional to the MAO-B activity.
Procedure:
-
Reagent Preparation: Prepare MAO-B assay buffer, MAO-B enzyme, MAO-B substrate, developer, probe, and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer and test compounds.
-
Enzyme Addition: Add the MAO-B enzyme to the wells and incubate.
-
Reaction Initiation: Add a mixture of the MAO-B substrate, developer, and probe to start the reaction.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.
-
Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition and IC₅₀ values as described for the AChE assay.
MAO-B Inhibition Assay Workflow
Signaling Pathway Visualization
The mechanism of action of AChE inhibitors involves the modulation of cholinergic signaling. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.
Cholinergic Synapse Signaling
References
Comparative Antimicrobial Activity of 4-Thiazol-2-yl-benzaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various 4-Thiazol-2-yl-benzaldehyde derivatives, supported by experimental data from scientific literature. This document summarizes key findings on their efficacy against bacterial and fungal strains and details the experimental methodologies employed.
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Thiazole-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities. Among these, derivatives of this compound have been a subject of interest for their potential as antimicrobial agents. This guide synthesizes available data to facilitate a comparative understanding of their activity.
Summary of Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives, particularly Schiff bases, has been evaluated against a range of pathogenic bacteria and fungi. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
One study on a novel thiazolyl Schiff base demonstrated its antibacterial effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The MIC values ranged from 1.95 to 62.5 μg/mL against the tested bacterial strains, with Minimum Bactericidal Concentrations (MBCs) between 3.9 and 125 μg/mL. The Minimum Fungicidal Concentration (MFC) against C. albicans was reported to be between 62.5 and 125 μg/mL.[1]
Another study focusing on Schiff base derivatives from benzaldehyde and its substituted analogs reported MIC values against Escherichia coli and Staphylococcus aureus. For example, a benzaldehyde-derived Schiff base showed an MIC of 62.5 µg/mL and an MBC of 125 µg/mL against both E. coli and S. aureus.[2][3] In the same study, derivatives with other substituents like anisaldehyde and 4-nitrobenzaldehyde exhibited varying levels of activity, with MICs against E. coli at 250 µg/mL.[2][3]
It is important to note that the antimicrobial activity of these compounds is highly dependent on their specific chemical structure. Factors such as the nature and position of substituents on the benzaldehyde ring can dramatically alter the biological activity.
Experimental Protocols
The evaluation of the antimicrobial activity of these synthetic compounds typically follows standardized laboratory procedures. The most common method cited in the literature for determining the MIC values is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for testing the susceptibility of microorganisms to antimicrobial agents.
1. Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms (bacteria or fungi) are grown on an appropriate agar medium.
-
A few colonies are then used to prepare a standardized suspension in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a specific cell density.
2. Preparation of Compound Dilutions:
-
A stock solution of each this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of twofold dilutions of each compound are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
The final volume in each well is typically 100 or 200 µL.
-
Control wells are included: a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 35°C for 24-48 hours for fungi).
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of this compound derivatives is depicted in the following diagram.
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Putative Mechanism of Action
While the precise signaling pathways and mechanisms of action for many novel synthetic compounds are still under investigation, thiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include:
-
Inhibition of essential enzymes: Thiazole-containing compounds have been reported to inhibit crucial bacterial enzymes such as DNA gyrase, which is vital for DNA replication.[4]
-
Disruption of cell membrane integrity: The lipophilic nature of some thiazole derivatives may facilitate their interaction with and disruption of the microbial cell membrane, leading to cell death.
-
Inhibition of biofilm formation: Some heterocyclic compounds have demonstrated the ability to interfere with the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
A simplified representation of a potential mechanism of action targeting a key bacterial enzyme is shown below.
Caption: Putative mechanism of action involving the inhibition of bacterial DNA gyrase.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of new antimicrobial agents. The available data, although not exhaustive for a direct comparative analysis of a wide range of these specific derivatives, indicate that structural modifications can lead to significant antimicrobial activity against both bacteria and fungi. Further systematic studies focusing on the synthesis and evaluation of a diverse library of these compounds are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for future drug development. The experimental protocols outlined in this guide provide a standardized framework for such investigations.
References
- 1. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. mediresonline.org [mediresonline.org]
- 4. jchemrev.com [jchemrev.com]
In-vitro testing of kinase inhibitors derived from 4-Thiazol-2-yl-benzaldehyde
A detailed guide for researchers on the efficacy of emerging 4-Thiazol-2-yl-benzaldehyde derivatives against key cellular kinases, benchmarked against established inhibitors.
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The deregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of potent and selective kinase inhibitors is a primary focus of oncological research. This guide provides a comparative analysis of a novel series of kinase inhibitors derived from a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, a close structural analog to this compound, focusing on their in-vitro performance against the serine/threonine kinases Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).
The aberrant activity of CK2 and GSK3β is implicated in the deactivation of the tumor suppressor protein PTEN, a critical negative regulator of the PI3K signaling pathway.[1] The simultaneous inhibition of both kinases presents a promising strategy to maintain PTEN activity and curb tumor progression. Here, we compare the inhibitory potential of newly synthesized tetrahydrobenzo[d]thiazole derivatives with established inhibitors, providing key experimental data and protocols for the scientific community.
Performance Comparison of Kinase Inhibitors
The in-vitro inhibitory activities of the novel tetrahydrobenzo[d]thiazole derivatives were assessed against CK2 and GSK3β. The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to known inhibitors.
| Compound | Target Kinase | IC50 (µM) |
| Compound 1g | CK2 | 1.9 |
| GSK3β | 0.67 | |
| Compound 2g | CK2 | < 3 |
| GSK3β | < 3 | |
| Compound 1d | CK2 | < 8 |
| GSK3β | < 8 | |
| Compound 1h | CK2 | < 8 |
| GSK3β | < 8 | |
| TBB (Positive Control) | CK2 | 1.48 |
| AR-A014418 (Positive Control) | GSK3β | 0.207 |
Table 1: In-vitro inhibitory activity of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives and control compounds against CK2 and GSK3β. Data sourced from in-vitro kinase inhibition assays.[1]
Among the tested novel compounds, Compound 1g emerged as the most potent dual inhibitor, with an IC50 value of 1.9 µM against CK2 and 0.67 µM against GSK3β.[1] The data suggests that the presence of a carboxyl group at the meta position of the phenyl ring is crucial for dual kinase inhibition.[1]
Alternative Thiazole-Based Kinase Inhibitors
The thiazole scaffold is a privileged structure in kinase inhibitor design, with derivatives showing activity against a range of kinases.[2][3] For comparative purposes, the performance of other thiazole-containing inhibitors against different kinase targets is summarized below.
| Compound | Target Kinase | IC50 (nM) |
| Compound 4v | ROCK II | 20 |
| Compound 42 | GSK-3β | 0.29 |
| Compound 43 | GSK-3 | 1.1 |
| Compound 39 | B-RAF | 8.2 |
| V600E B-RAF | 0.978 | |
| Compound 40 | B-RAFV600E | 23.1 |
Table 2: In-vitro inhibitory activity of various thiazole derivatives against other kinase targets.[2][4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the general workflow of an in-vitro kinase inhibition assay.
Figure 1: Simplified signaling pathway showing the roles of CK2, GSK3β, and PTEN.
Figure 2: General experimental workflow for an in-vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocol for the in-vitro kinase inhibition assay used to evaluate the novel tetrahydrobenzo[d]thiazole derivatives.
Z′-LYTE™ Kinase Fluorescence-Based Assay
This assay is a fluorescence-based method for measuring kinase activity.
Materials:
-
Z′-LYTE™ Kinase Assay Kit - Ser/Thr 11 Peptide (for CK2)
-
Z′-LYTE™ Kinase Assay Kit - Ser/Thr 9 Peptide (for GSK3β)
-
Recombinant human CK2 and GSK3β enzymes
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Assay buffer
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, fluorescently labeled peptide substrate, and ATP are mixed in the assay buffer according to the kit manufacturer's instructions.
-
Assay Plate Setup: The reaction mixture is dispensed into the wells of a 384-well plate.
-
Compound Addition: The serially diluted test compounds are added to the respective wells. Control wells containing DMSO (negative control) and a known inhibitor (positive control) are also included.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Development: A development reagent is added to each well, which stops the kinase reaction and generates a fluorescent signal.
-
Signal Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This method was utilized for determining the inhibitory activity of thiazole/thiadiazole carboxamide derivatives against the c-Met kinase.[5]
Principle: HTRF assays measure the transfer of energy between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665). In a kinase assay, one antibody is labeled with the donor and another with the acceptor. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the fluorophores into proximity and allowing for FRET (Förster Resonance Energy Transfer) to occur.
General Protocol:
-
The c-Met kinase, a biotinylated substrate peptide, and ATP are incubated with the test compounds in an assay buffer.
-
After incubation, a detection mixture containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
The plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
The HTRF signal is read on a compatible plate reader. The ratio of the emission signals from the acceptor and donor fluorophores is calculated.
-
Inhibitor activity is determined by the reduction in the HTRF signal. IC50 values are calculated from the dose-response curves.[5]
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. brieflands.com [brieflands.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for 4-Thiazol-2-yl-benzaldehyde-Based Compounds
The evaluation of cytotoxic effects is a cornerstone in the development of novel therapeutic agents. For compounds based on the 4-Thiazol-2-yl-benzaldehyde scaffold, which are recognized for their potential anticancer properties, a variety of in vitro assays are employed to determine their efficacy and mechanism of action. This guide provides a comparative overview of common cytotoxicity assays, presenting experimental data and detailed protocols relevant to researchers in drug discovery and oncology.
Introduction to this compound-Based Compounds
This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds.[1] Derivatives of this scaffold have demonstrated significant biological activities, including antimicrobial and anticancer properties.[1] The thiazole ring is a key pharmacophore in several clinically approved drugs, highlighting the therapeutic potential of this chemical class.[1][2] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, such as lung adenocarcinoma (A549), breast cancer (MCF-7), and liver cancer (HepG2).[1][2][3][4][5]
Comparison of Cytotoxicity Assay Performance
The selection of a suitable cytotoxicity assay is critical for obtaining reliable and meaningful data. The most common methods used to assess the cytotoxic potential of thiazole derivatives include assays for cell viability, apoptosis, and cell cycle progression.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] | Cell viability (indirectly measures metabolic activity) | Well-established, cost-effective, high-throughput | Indirect measurement, can be affected by changes in cellular metabolism |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the nucleus of late apoptotic or necrotic cells. | Apoptosis and necrosis | Differentiates between early and late apoptosis and necrosis, provides mechanistic insight | Requires flow cytometry, more complex than viability assays |
| Caspase Activity Assay | Measures the activity of caspases, which are key proteases in the apoptotic cascade. | Apoptosis | Provides specific information about the apoptotic pathway | May not detect caspase-independent cell death |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Cell cycle arrest | Identifies specific checkpoints in the cell cycle affected by the compound | Requires flow cytometry, provides indirect evidence of cytotoxicity |
| Tubulin Polymerization Assay | Measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which is essential for cell division. | Inhibition of tubulin polymerization | Provides direct evidence for a specific mechanism of action | Specific to compounds targeting microtubules |
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various this compound-based compounds and other thiazole derivatives against different human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | 1.69 | [4] |
| Arylidene-hydrazinyl-thiazole 4m | MOLT-4 (Leukemia) | 2.2 | [4] |
| Arylidene-hydrazinyl-thiazole 4m | MCF-7 (Breast) | 1.85 | [4] |
| Thiazole-naphthalene Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| Thiazole-naphthalene Derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [2] |
| Thiazole Derivative 8j | HepG2 (Liver) | 7.90 | [5] |
| Thiazole Derivative 8m | HepG2 (Liver) | 5.15 | [5] |
| Bis-Thiazole Derivative 5c | Hela (Cervical) | 0.0006 | [7] |
| Bis-Thiazole Derivative 5f | KF-28 (Ovarian) | 0.006 | [7][8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds.[3][6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to prepare a stock solution. Serial dilutions are then made in the culture medium. The medium from the cells is replaced with 100 µL of the medium containing different concentrations of the test compounds. Control wells receive medium with the same concentration of the solvent. The plates are then incubated for a period of 24 to 72 hours.[6]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to quantify apoptosis induced by the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A flowchart of the MTT assay for assessing cell viability.
Many thiazole-based cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Key signaling pathways involved in this process are often investigated to understand the compound's mechanism of action.
Caption: A simplified diagram of a common apoptosis signaling pathway.
Conclusion
The cytotoxicity of this compound-based compounds is evaluated using a range of in vitro assays, with the MTT assay being a primary screening tool for assessing cell viability.[3][6] More detailed mechanistic studies often involve apoptosis and cell cycle analyses to elucidate the mode of action.[3][4] The data indicates that these compounds exhibit potent cytotoxic effects against a variety of cancer cell lines, often in the low micromolar to nanomolar range.[2][3][4][7] The provided protocols and diagrams serve as a guide for researchers to design and execute experiments for the evaluation of this promising class of anticancer agents. Further investigations into the specific molecular targets and signaling pathways will be crucial for the future development of these compounds as therapeutic agents.
References
- 1. This compound|CAS 198904-53-9 [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Thiazol-2-yl-benzaldehyde and Other Aromatic Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group, coupled with the diverse electronic and steric properties imparted by substituents on the aromatic ring, allows for a broad spectrum of chemical transformations. This guide provides a comparative analysis of 4-Thiazol-2-yl-benzaldehyde against other common aromatic aldehydes in key synthetic reactions. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal aldehyde for their specific synthetic needs.
This compound is a heteroaromatic aldehyde of particular interest in medicinal chemistry. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of the thiazole ring at the para position of benzaldehyde influences the electronic properties of the aldehyde group, which in turn affects its reactivity in various chemical reactions.
This guide will focus on three common and important transformations involving aromatic aldehydes:
-
Schiff Base Formation: A condensation reaction with primary amines to form imines, which are pivotal intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.
-
Knoevenagel Condensation: A condensation reaction with active methylene compounds to generate α,β-unsaturated products, which are valuable precursors for Michael additions and other transformations.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction of the corresponding aryl halide (synthetically accessible from the aldehyde) with boronic acids to form biaryl systems, a common motif in drug candidates.
Comparative Performance in Synthesis
The reactivity of an aromatic aldehyde is largely governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. The thiazole ring in this compound is generally considered to be electron-withdrawing, which is expected to enhance its reactivity compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.
Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine. The rate and equilibrium of this reaction are influenced by the electrophilicity of the aldehyde and the nucleophilicity of the amine.
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Comparative Data:
| Aldehyde | Substituent | Amine | Product Yield (%) | Reference |
| Benzaldehyde | -H | Aniline | ~85-95% | General Knowledge |
| 4-Chlorobenzaldehyde | -Cl (EWG) | Aniline | High | [1] |
| 4-Nitrobenzaldehyde | -NO2 (strong EWG) | Aniline | High | [1] |
| 4-Methoxybenzaldehyde | -OCH3 (EDG) | Aniline | Moderate to High | [2] |
| This compound | -Thiazole (EWG) | Substituted Amines | Good to Excellent (expected) | Inferred |
| 4-(dimethylamino)benzaldehyde | -N(CH3)2 (strong EDG) | 4,6-difluoro-2-aminobenzothiazole | 62.95% | [3] |
| 3,4-dimethoxybenzaldehyde | -OCH3 (EDG) | 4,6-difluoro-2-aminobenzothiazole | Moderate | [3] |
Note: The yields are highly dependent on the specific amine and reaction conditions. The expected high yield for this compound is based on the electron-withdrawing nature of the thiazole ring.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol is a general method adaptable for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound (1.0 equivalent)
-
Substituted primary amine (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve this compound (e.g., 1.89 g, 10 mmol) in absolute ethanol (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted primary amine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product, if precipitated, can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reactivity of the aldehyde is a key factor in this reaction.
General Reaction Scheme:
References
Unveiling the Potential of 4-Thiazol-2-yl-benzaldehyde Derivatives: A Comparative Guide to Their Biological Evaluation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 4-Thiazol-2-yl-benzaldehyde derivatives, showcasing their performance against alternative compounds and supported by experimental data. This analysis aims to illuminate the therapeutic promise of this chemical scaffold in oncology and infectious diseases.
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of this compound have emerged as a promising class of compounds with a diverse range of biological activities, particularly as anticancer and antimicrobial agents.[2][3] This guide synthesizes recent findings on their efficacy, mechanisms of action, and provides detailed experimental protocols to aid in their evaluation.
Anticancer Activity: A Quantitative Comparison
Recent studies have highlighted the potent cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined through in vitro assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The data presented below showcases a selection of these derivatives and their comparative efficacy against standard anticancer drugs.
Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference Compound |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazole-4(5H)-one | 2.57 ± 0.16[2] | 7.26 ± 0.44[2] | - | - | - | Staurosporine (6.77 ± 0.41)[2] |
| 4a | 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | 12.7 ± 0.77[2] | 6.69 ± 0.41[2] | - | - | - | Staurosporine (8.4 ± 0.51)[2] |
| 4b | 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | 31.5 ± 1.91[2] | 51.7 ± 3.13[2] | - | - | - | Staurosporine |
| 5 | 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl)phenyl acetate | 28.0 ± 1.69[2] | 26.8 ± 1.62[2] | - | - | - | Staurosporine |
| 4d | 3-Nitrophenylthiazolyl derivative | - | - | 1.21[4] | - | - | Sorafenib (1.18)[4] |
| 4b (different series) | 4-Chlorophenylthiazolyl derivative | - | - | 3.52[4] | - | - | Sorafenib (1.18)[4] |
| 4f | Thiazol-5(4H)-one derivative | 4.47 ± 0.1[5] | 2.89 ± 0.1[5] | - | 5.66 ± 0.1[5] | - | Colchicine (10.45, 7.44, 9.30)[5] |
| 5a | Thiazol-5(4H)-one derivative | 4.51 ± 0.1[5] | 3.34 ± 0.1[5] | - | 6.41 ± 0.1[5] | - | Colchicine |
| 8f | Thiazol-5(4H)-one derivative | 4.02 ± 0.1[5] | 3.23 ± 0.1[5] | - | 8.96 ± 0.2[5] | - | Colchicine |
| 8g | Thiazol-5(4H)-one derivative | 5.01 ± 0.1[5] | 4.69 ± 0.1[5] | - | 6.59 ± 0.1[5] | - | Colchicine |
| 8k | Thiazol-5(4H)-one derivative | 4.95 ± 0.1[5] | 4.58 ± 0.1[5] | - | 5.55 ± 0.1[5] | - | Colchicine |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Two prominent mechanisms of action that have been elucidated are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.
VEGFR-2 Inhibition
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.
VEGFR-2 Inhibition Data
| Compound ID | IC50 (µM) | Reference Compound |
| 4c | 0.15[2] | Sorafenib (0.059)[2] |
The following diagram illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by the this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport.[8] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis (programmed cell death).
Tubulin Polymerization Inhibition Data
| Compound ID | IC50 (nM) | Reference Compound |
| 4f | 9.33[5] | Colchicine |
| 5a | 9.52[5] | Colchicine |
The following diagram illustrates the process of tubulin polymerization and its inhibition, leading to apoptosis.
Caption: Disruption of tubulin polymerization by derivatives, leading to mitotic arrest and apoptosis.
Antimicrobial Activity
In addition to their anticancer properties, certain this compound derivatives have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antimicrobial Susceptibility (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference Compound |
| 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | 16.1[3] | 16.1[3] | - | Norfloxacin |
| 43d | 4-(4-bromophenyl)-thiazol-2-amine derivative | - | - | 15.3[3] | Fluconazole |
| 37c | 3-carbonitrile derivative | 93.7 - 46.9 | 93.7 - 46.9 | 7.8 - 5.8 | - |
| 55 | Ligand | 200 (vs S. typhi) | 50 | - | - |
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the VEGFR-2 enzyme and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay assesses the effect of the compounds on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compounds at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to that of a control (with vehicle) and a positive control (e.g., colchicine). The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Experimental Workflow
The following diagram outlines the general workflow for the biological evaluation of novel this compound derivatives.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel derivatives.
This guide provides a snapshot of the current research on this compound derivatives. The presented data underscores their potential as lead compounds for the development of new anticancer and antimicrobial therapies. Further investigations into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Docking Studies of 4-Thiazol-2-yl-benzaldehyde Analogs: A Comparative Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies performed on various analogs of 4-Thiazol-2-yl-benzaldehyde, a core heterocyclic scaffold, with a range of protein targets implicated in significant diseases. The following sections detail the binding affinities of these thiazole derivatives, the experimental protocols used in these in silico studies, and visualizations of key signaling pathways and experimental workflows. This information is intended to aid researchers in the rational design and development of novel therapeutic agents based on the thiazole framework.
Comparative Docking Performance of Thiazole Analogs
The following tables summarize the docking performance of various this compound analogs and other thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol), and inhibitory concentrations (IC50) are presented to facilitate a comparison of the binding affinities of these compounds. Lower binding energy values generally indicate a higher predicted binding affinity.
| Analog/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | Unknown (related to antimicrobial activity) | 1KZN | -6.8 | - | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | Aromatase | - | -7.91 | - | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | Epidermal Growth Factor Receptor (EGFR) | - | - | - | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | Cyclin-Dependent Kinase 2 (CDK2) | - | - | - | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | B-cell lymphoma 2 (Bcl-2) | - | - | - | [2] |
| N-substituted thiazole derivative (S2) | FabH | 3iL9 | -144.236 (MolDock Score) | - | [3] |
| N-substituted thiazole derivative (S9) | FabH | 3iL9 | -102.612 (MolDock Score) | - | [3] |
| Thiazole-based Pyridine (Compound 2f) | Matrix Metalloproteinase-9 (MMP-9) | - | - | - | [4] |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | - | - | - | [5] |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 4 (CDK4) | - | - | - | [5] |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 6 (CDK6) | - | - | - | [5] |
| Analog/Derivative | Target Protein | IC50 (µM) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (cell line) | 2.57 | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG2 (cell line) | 7.26 | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | VEGFR-2 | 0.15 | [2] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6) | A549 (cell line) | 12.0 µg/mL | [6] |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6) | C6 (cell line) | 3.83 µg/mL | [6] |
| Thiazole derivatives as PI3K/mTOR inhibitors (Compound 19) | MCF-7, U87 MG, A549, HCT116 (cell lines) | 0.30–0.45 | [7] |
| Thiazole derivative as B-RAFV600E inhibitor (Compound 40) | B-RAFV600E | 0.0231 | [7] |
| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 20) | SARS-CoV-2 Main Protease | 14.7 | [8] |
Detailed Methodologies
The in silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.
General Docking Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.
-
Ligand Preparation: The 2D structures of the this compound analogs or other thiazole derivatives are drawn using chemical drawing software. These 2D structures are then converted to 3D structures, and energy minimization is performed to obtain a stable, low-energy conformation.
-
Grid Generation: A binding site on the protein is defined, which is typically the known active site or a pocket identified from the co-crystallized ligand. A grid box is generated around this binding site to define the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using specialized software such as AutoDock, PyRx, or Schrödinger Suite.[1] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.
Visualizations
The following diagrams illustrate a typical experimental workflow for molecular docking and a key signaling pathway targeted by thiazole-based inhibitors.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of 4-Thiazol-2-yl-benzaldehyde Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, derivatives of 4-Thiazol-2-yl-benzaldehyde have emerged as a promising class of agents with potent anticancer properties. This guide provides a comparative analysis of the efficacy of these derivatives against various cancer cell lines, supported by experimental data. It also details the methodologies for key experiments and visualizes relevant biological pathways to aid in further research and development.
Comparative Efficacy of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one Derivatives
| Compound | Substitution (R) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 (Acetoxy derivative) | - | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data sourced from a study on newly synthesized thiazole derivatives, which found that compound 4c exhibited the most potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[1]
Table 2: IC50 Values of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) |
| 21 | 5.42 |
| 22 | 2.47 |
| 25 | 8.05 |
| 26 | 25.4 |
| Cisplatin (Standard) | 11.71 |
This study identified compounds 21 and 22 as having the most potent activity against the A549 human lung adenocarcinoma cell line, with IC50 values significantly lower than the standard chemotherapeutic agent, cisplatin.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have indicated that this compound derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.
One study demonstrated that a promising compound, 4c , induced a significant increase in the pre-G1 cell population in MCF-7 cells, indicating apoptosis.[1] The percentage of cells in the pre-G1 phase increased from 2.02% in untreated cells to 37.36% in cells treated with compound 4c.[1] Furthermore, this compound was found to induce both early and late apoptosis in MCF-7 cells.[1]
Another investigation into a series of thiazole-naphthalene derivatives revealed that the most active compound, 5b , arrested the cell cycle at the G2/M phase in MCF-7 cells in a dose-dependent manner.[3] This arrest was accompanied by the induction of apoptosis.[3]
The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, some thiazole derivatives have been shown to inhibit protein kinases like VEGFR-2, which is crucial for tumor angiogenesis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the desired compound for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.
-
Staining: Resuspend approximately 2 × 10^6 cells in 400 µL of PBS. Add 100 µL of incubation buffer containing 2 µL of Annexin V-FITC (1 mg/mL) and 2 µL of Propidium Iodide (PI) (1 mg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without washing. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice for fixation.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways and Visualizations
The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.
Experimental Workflow for Efficacy Evaluation.
A key mechanism of action for some of these derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Intrinsic Apoptosis Signaling Pathway.
Some derivatives have also been shown to interfere with the cell cycle, leading to an arrest at specific phases, which ultimately triggers apoptosis.
Induction of G2/M Cell Cycle Arrest.
Induction of G2/M Cell Cycle Arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Hantzsch and Suzuki-Miyaura Methodologies
The synthesis of 4-Thiazol-2-yl-benzaldehyde, a key building block for various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a detailed comparative analysis of two prominent methods: the classic Hantzsch thiazole synthesis and the modern Suzuki-Miyaura cross-coupling reaction. The objective is to offer researchers the necessary data to select the most suitable route based on factors such as yield, reaction conditions, and availability of starting materials.
At a Glance: Hantzsch vs. Suzuki-Miyaura
| Feature | Hantzsch Thiazole Synthesis | Suzuki-Miyaura Cross-Coupling |
| Overall Strategy | Cyclocondensation | Palladium-catalyzed C-C bond formation |
| Key Starting Materials | 4-(Diethoxymethyl)thiobenzamide, 2-Bromoacetaldehyde | 2-Bromothiazole, 4-Formylphenylboronic acid |
| Number of Steps | Three (Thioamide formation, Cyclization, Deprotection) | One |
| Reported Yield | Moderate to Good (Estimated) | Good to Excellent |
| Reaction Conditions | Generally milder for cyclization, acidic for deprotection | Typically requires elevated temperatures and inert atmosphere |
| Catalyst | Typically none for cyclization | Palladium-based catalyst and a ligand |
| Advantages | Utilizes readily available and often cheaper starting materials. | High functional group tolerance, directness of the approach. |
| Disadvantages | Multi-step process, potential for side reactions. | Cost of palladium catalyst and boronic acid, sensitivity to air and moisture. |
Synthetic Route 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a foundational method for the construction of the thiazole ring. In this adapted multi-step approach for this compound, the aldehyde functionality is protected as a diethyl acetal to prevent unwanted side reactions during the cyclization.
Experimental Protocol
Step 1: Synthesis of 4-(Diethoxymethyl)benzamide
A mixture of 4-(diethoxymethyl)benzonitrile and a suitable base in an alcohol solvent is heated to reflux to induce hydrolysis of the nitrile to the corresponding amide.
Step 2: Thionation to 4-(Diethoxymethyl)thiobenzamide
The synthesized benzamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a dry, inert solvent like toluene or THF. The reaction mixture is typically heated to facilitate the conversion of the amide to the thioamide.
Step 3: Hantzsch Cyclization and Deprotection
The crude 4-(diethoxymethyl)thiobenzamide is reacted with 2-bromoacetaldehyde in a solvent such as ethanol. The resulting condensation and cyclization forms the thiazole ring. The reaction is often carried out at reflux. Following the cyclization, the diethyl acetal protecting group is removed by acidic hydrolysis to yield the final product, this compound.
Synthetic Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a more direct and often higher-yielding route to this compound by forming the carbon-carbon bond between the thiazole and benzaldehyde moieties in a single step.
Experimental Protocol
To a reaction vessel charged with 2-bromothiazole, 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent system (e.g., toluene/water or dioxane/water) is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Conclusion
Both the Hantzsch synthesis and the Suzuki-Miyaura cross-coupling offer viable pathways to this compound. The choice of method will depend on the specific needs and resources of the research setting. The Hantzsch synthesis, while being a multi-step process, may be more cost-effective in terms of starting materials. In contrast, the Suzuki-Miyaura coupling provides a more direct and often higher-yielding route, which can be advantageous for rapid library synthesis and in later stages of drug development where efficiency and yield are paramount. Researchers are encouraged to consider the trade-offs between the number of steps, overall yield, and cost of reagents when selecting a synthetic strategy.
Benchmarking Novel 4-Thiazol-2-yl-benzaldehyde Derivatives Against Known Monoamine Oxidase-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new 4-Thiazol-2-yl-benzaldehyde compounds against established Monoamine Oxidase-A (MAO-A) inhibitors. The following sections detail the mechanism of action of MAO-A, present structured tables for comparative data analysis, outline detailed experimental protocols for inhibitor evaluation, and include signaling pathway and workflow diagrams to support research and development efforts.
Introduction to Monoamine Oxidase-A (MAO-A) and its Inhibition
Monoamine Oxidase-A is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] By breaking down these monoamines, MAO-A plays a significant role in regulating mood, emotion, and various physiological processes.[1] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a therapeutic strategy that has been successfully employed in the treatment of depression and anxiety disorders.[3][4]
Historically, MAO inhibitors (MAOIs) are categorized into generations based on their selectivity and reversibility. First-generation MAOIs, such as phenelzine and tranylcypromine, are non-selective and irreversible, which, while effective, can lead to significant side effects like the "cheese effect" (a hypertensive crisis caused by consuming tyramine-rich foods).[5][6] More recent research has focused on the development of selective and, in some cases, reversible MAO-A inhibitors to improve the safety profile.[] Derivatives of this compound have emerged as a promising class of selective MAO-A inhibitors.[8][9] This guide outlines the necessary experimental procedures to compare the efficacy and selectivity of novel compounds from this chemical series against well-characterized inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables are designed to summarize the key quantitative data for novel this compound compounds and established MAO-A inhibitors.
Table 1: In Vitro Inhibitory Activity against MAO-A and MAO-B
| Compound | Target(s) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) | Mechanism of Inhibition (Reversible/Irreversible) |
| New Compound 1 | MAO-A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| New Compound 2 | MAO-A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Clorgyline | MAO-A | [Insert Data] | [Insert Data] | [Insert Data] | Irreversible |
| Moclobemide | MAO-A | [Insert Data] | [Insert Data] | [Insert Data] | Reversible |
| Selegiline | MAO-B | [Insert Data] | [Insert Data] | [Insert Data] | Irreversible |
Table 2: In Vivo Efficacy and Safety Profile
| Compound | Animal Model | Effective Dose (mg/kg) | Effect on Neurotransmitter Levels | Acute Toxicity (LD50, mg/kg) | Notes |
| New Compound 1 | [e.g., Mouse] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| New Compound 2 | [e.g., Mouse] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Clorgyline | [e.g., Rat] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Moclobemide | [e.g., Rat] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (IC50 Determination)
This protocol outlines a fluorometric method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
Test compounds (novel this compound derivatives)
-
Reference inhibitors (e.g., Clorgyline)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the compound dilutions to the respective wells. For control (uninhibited) wells, add an equivalent volume of DMSO. Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the rate of formation of the fluorescent product, 4-hydroxyquinoline, over time (e.g., kinetic reads for 30 minutes at an excitation of ~320 nm and an emission of ~405 nm).
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Determination of Reversibility of Inhibition
To determine if the inhibition is reversible or irreversible, a dialysis method can be employed following the initial inhibition assay.
Procedure:
-
Pre-incubate the MAO-A enzyme with a high concentration of the test compound.
-
Dialyze the enzyme-inhibitor mixture against a large volume of assay buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.
-
Measure the activity of the dialyzed enzyme using the kynuramine assay described above.
-
Interpretation: A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Visualizing Pathways and Workflows
Caption: MAO-A signaling pathway and the point of inhibition.
Caption: Experimental workflow for MAO-A inhibitor screening.
References
- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Thiazol-2-yl-benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Thiazol-2-yl-benzaldehyde are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these procedures is critical for minimizing health risks and environmental impact.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazard profile of this compound. This compound presents multiple health and environmental risks that necessitate careful handling.
Summary of Hazard Classifications:
| Hazard Category | GHS Classification | Description |
| Physical Hazard | Combustible liquid (H227) | The substance is a combustible liquid.[1] |
| Health Hazards | Acute Toxicity, Oral (Category 4, H302) | Harmful if swallowed.[2] |
| Skin Irritation (Category 2, H315) | Causes skin irritation.[1][2] | |
| Serious Eye Irritation (Category 2A, H319) | Causes serious eye irritation.[1][2] | |
| Respiratory Irritation (STOT SE 3, H335) | May cause respiratory irritation.[1][2] | |
| Reproductive Toxicity (Category 1B, H360) | May damage fertility or the unborn child.[1] | |
| Environmental Hazard | Hazardous to the aquatic environment, long-term hazard (Category 2, H411) | Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:
-
Gloves: Wear appropriate chemical-resistant protective gloves.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][3][4] Under no circumstances should this chemical be disposed of in drains or municipal waste systems due to its toxicity to aquatic life.[1]
1. Waste Collection and Storage:
-
Container: Keep the waste chemical in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste materials.
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and the relevant hazard pictograms.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and sources of ignition.[5]
2. Arrange for Professional Disposal:
-
Contact a Licensed Vendor: Engage a professional waste disposal service that is licensed to handle hazardous chemical waste.
-
Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of its hazards and handling requirements.
3. Spill and Emergency Procedures:
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Thiazol-2-yl-benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Thiazol-2-yl-benzaldehyde in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar aldehyde and thiazole-containing compounds. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. |
| Face Shield | Recommended to be worn over safety goggles for full-face protection from splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling aldehydes.[2] Avoid latex or PVC gloves as they may offer insufficient protection.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. |
| Apron | A chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | An air-purifying respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if dust or aerosols are generated. All respirator use must comply with your institution's respiratory protection program. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in all laboratory settings. |
Operational Plan for Safe Handling
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all required PPE is correctly donned before handling the chemical.
-
Verify that the chemical fume hood is operational and functioning correctly.
-
Have all necessary experimental equipment and reagents readily available.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
-
Dispensing and Use:
-
To prevent inhalation of dust particles, weigh the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tools for transferring the solid, taking care to avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep reaction vessels covered or closed as much as possible during the experiment.
-
Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment used for handling the compound.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: All unused this compound, reaction byproducts, and solutions containing the compound must be collected in a dedicated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting all hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Do not use combustible materials like paper towels for the main spill.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a soap and water solution, and collect all cleanup materials as hazardous waste.[3]
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
